molecular formula C8H5ClN2O2S B122766 Quinoxaline-5-sulfonyl chloride CAS No. 844646-88-4

Quinoxaline-5-sulfonyl chloride

Cat. No.: B122766
CAS No.: 844646-88-4
M. Wt: 228.66 g/mol
InChI Key: NAKORIYAIZIQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline-5-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClN2O2S and its molecular weight is 228.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxaline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKORIYAIZIQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582120
Record name Quinoxaline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844646-88-4
Record name Quinoxaline-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quinoxaline-5-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Quinoxaline-5-sulfonyl Chloride

This compound is a key intermediate in the synthesis of a diverse range of quinoxaline-based sulfonamides, a class of compounds that has garnered significant interest in medicinal chemistry. Possessing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, these molecules are at the forefront of novel therapeutic development. This technical guide provides a detailed overview of the chemical properties, reactivity, and synthetic utility of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a solid, typically appearing as a powder, with a molecular formula of C₈H₅ClN₂O₂S.[1] While a specific melting point for this isomer is not widely reported, it is expected to be a stable solid at room temperature. The structural and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂S[1]
Molecular Weight 228.65 g/mol [1]
CAS Number 844646-88-4[1]
Appearance Solid, Powder[2]
Purity Typically >95%[1]
Solubility Soluble in many organic solvents such as DMSO, DMF, dichloromethane, and chloroform. Limited solubility in non-polar solvents like hexane.[3]

Spectral Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is a summary of expected spectral characteristics based on analogous compounds.

TechniqueExpected Characteristics
¹H NMR Aromatic protons of the quinoxaline ring are expected in the range of δ 7.5-9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the position of the sulfonyl chloride group.
¹³C NMR Aromatic carbons of the quinoxaline ring will appear in the region of δ 120-155 ppm. The carbon attached to the sulfonyl chloride group will be significantly deshielded.
FT-IR (cm⁻¹) Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride moiety. This functional group readily undergoes nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is the cornerstone of the synthesis of a vast library of biologically active quinoxaline sulfonamide derivatives.

The general reaction proceeds via the attack of the nucleophilic amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Beyond simple amines, this compound can also react with other nucleophiles such as alcohols and phenols, although these reactions are less commonly reported in the context of drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound. The following protocols provide a comprehensive guide for its preparation and subsequent reaction to form a representative sulfonamide.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from a quinoxaline precursor.

Materials:

  • Quinoxaline

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with quinoxaline dissolved in a minimal amount of dry dichloromethane.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Chlorosulfonic acid (typically 3-5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate, this compound, is collected by vacuum filtration.

  • The solid is washed with cold water until the washings are neutral to pH paper.

  • The product is dried under vacuum to yield the crude this compound, which can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Protocol 2: Synthesis of N-Aryl-quinoxaline-5-sulfonamide

This protocol details the synthesis of a representative N-aryl-quinoxaline-5-sulfonamide from this compound.

Materials:

  • This compound

  • Substituted aniline

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted aniline in dry DCM or THF, an equimolar amount of pyridine or triethylamine is added.

  • The mixture is stirred at room temperature, and a solution of this compound in the same solvent is added dropwise.

  • The reaction is stirred at room temperature for a period of 2-6 hours, with progress monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure N-aryl-quinoxaline-5-sulfonamide.

Signaling Pathways and Biological Targets

Quinoxaline sulfonamides have been identified as potent inhibitors of various enzymes, with carbonic anhydrases (CAs) being a prominent target.[4] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Inhibition of specific CA isoforms, such as CA IX which is overexpressed in many tumors, is a validated strategy in cancer therapy.[4]

The sulfonamide moiety of the quinoxaline derivative coordinates to the zinc ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis.

Carbonic_Anhydrase_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Tumor Cell CO2_ext CO₂ CA_IX Carbonic Anhydrase IX (CA IX) CO2_ext->CA_IX Substrate H2O_ext H₂O H2O_ext->CA_IX Substrate H_ext H⁺ pH_decrease Intracellular pH Decrease HCO3_ext HCO₃⁻ CO2_int CO₂ H2CO3 H₂CO₃ (Carbonic Acid) CO2_int->H2CO3 H2O_int H₂O H2O_int->H2CO3 H_int H⁺ H2CO3->H_int HCO3_int HCO₃⁻ H2CO3->HCO3_int H_int->pH_decrease Apoptosis Apoptosis pH_decrease->Apoptosis CA_IX->H_ext Product CA_IX->HCO3_ext Product Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->CA_IX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by Quinoxaline Sulfonamides.

Conclusion

This compound serves as a versatile and indispensable building block in the synthesis of medicinally important quinoxaline sulfonamides. Its reactivity, primarily driven by the sulfonyl chloride group, allows for the straightforward introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. A thorough understanding of its chemical properties, synthetic protocols, and biological targets is paramount for the rational design and development of novel quinoxaline-based therapeutics. This guide provides a foundational resource for researchers to leverage the full potential of this important chemical entity.

References

An In-depth Technical Guide to the Synthesis and Spectral Analysis of Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib is a crucial therapeutic agent in the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) in patients with activating mutations of EGFR-TK.[1] This document details a common synthetic route and provides key spectral data for the characterization of the final compound.

Chemical and Physical Properties
PropertyValue
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[2]
CAS Number 184475-35-2[3]
Molecular Formula C₂₂H₂₄ClFN₄O₃[3]
Molecular Weight 446.90 g/mol [3]
Appearance White-colored powder[4]
Melting Point 194-198 °C[5]
Solubility Freely soluble in dimethyl sulfoxide (DMSO); sparingly soluble in methanol and ethanol; practically insoluble in water above pH 7.[4][6]

Synthesis of Gefitinib

Several synthetic routes for Gefitinib have been reported in the literature.[7] A common and efficient method involves a multi-step synthesis starting from methyl 3-hydroxy-4-methoxybenzoate. This approach includes alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions to yield the final product.[8]

Experimental Protocol

Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate [8]

A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in dimethylformamide (DMF, 500 mL) is heated at 70°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (3 L) with constant stirring. The resulting solid is filtered and washed with cold water to yield the product.[8]

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate [8]

The product from Step 1 is subjected to nitration using nitric acid in acetic acid to introduce a nitro group.[8]

Step 3: Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate [8]

Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL), and the suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere. A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise, and the mixture is stirred for 30 minutes at 50-60°C. The catalyst is filtered, and the solvent is evaporated. The residue is then poured into water and extracted with ethyl acetate.[8]

Step 4: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one [8]

The amino compound from the previous step undergoes cyclization to form the quinazolinone ring.[8]

Step 5: Synthesis of 6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline [8]

The quinazolinone is chlorinated, for example, using phosphorous oxychloride (POCl₃), to yield the 4-chloroquinazoline intermediate.[9]

Step 6: Synthesis of 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine [8]

3-Chloro-4-fluoroaniline (75.2 g, 0.52 mol) is added to a solution of 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline (80.0 g, 0.28 mol) in isopropanol (1000 mL). The mixture is heated to facilitate the nucleophilic aromatic substitution.[8]

Step 7: Synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib) [8]

6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (87.5 g, 0.22 mol) and potassium iodide (2.0 g) are added to a solution of morpholine (43 g, 0.5 mol) in DMF (200 mL). The solution is stirred at 60°C for 30 minutes, then poured into ice-water and extracted with chloroform. The organic layers are combined, washed, and dried to yield Gefitinib.[8]

Synthesis Workflow Diagram

Gefitinib_Synthesis A Methyl 3-hydroxy-4-methoxybenzoate B Methyl 3-(3-chloropropoxy)-4-methoxybenzoate A->B Alkylation C Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate B->C Nitration D Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate C->D Reduction E 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one D->E Cyclization F 6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline E->F Chlorination G 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine F->G Amination H Gefitinib G->H Amination

Caption: A representative synthetic pathway for Gefitinib.

Spectral Data

The structural confirmation of synthesized Gefitinib is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆) [10][11]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.54s1HNH
8.50s1HAr-H
8.15dd1HAr-H
7.85m1HAr-H
7.45t1HAr-H
7.20s1HAr-H
4.15t2HO-CH₂
3.95s3HOCH₃
3.60t4HN-(CH₂)₂
2.45t4HN-(CH₂)₂
2.10p2HCH₂

¹³C NMR (DMSO-d₆) [10]

Chemical Shift (ppm)Assignment
158.5C
156.0C
155.0C
152.0C
149.0C
136.5C
129.0CH
125.0CH
120.0C
118.0CH
115.0C
108.0CH
105.0CH
67.0O-CH₂
66.5N-(CH₂)₂
56.0OCH₃
55.0N-CH₂
53.5N-(CH₂)₂
26.0CH₂
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Gefitinib.

Ionm/z
[M+H]⁺447.1600[12]
Infrared (IR) Spectroscopy

The IR spectrum of Gefitinib shows characteristic absorption bands corresponding to its functional groups.[13][14]

Wavenumber (cm⁻¹)Assignment
~3400N-H Stretching
~2950C-H Stretching (aliphatic)
~1625C=N Stretching
~1500C=C Stretching (aromatic)
~1220C-O Stretching (ether)
~1100C-N Stretching

Signaling Pathway

Gefitinib inhibits the autophosphorylation of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways, which are critical for cell proliferation and survival.[15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR inhibits

References

An In-depth Technical Guide to the Formation of Quinoxaline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with the formation of quinoxaline-5-sulfonyl chloride and its derivatives. This key intermediate is pivotal in the synthesis of a wide array of biologically active compounds, making a thorough understanding of its formation essential for professionals in drug discovery and development.

Core Mechanism: Electrophilic Aromatic Substitution

The primary mechanism for the formation of quinoxaline sulfonyl chlorides is the direct chlorosulfonation of a quinoxaline ring system. This reaction is a classic example of electrophilic aromatic substitution (EAS), where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile.

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. However, under forcing conditions with a strong electrophile like that generated from chlorosulfonic acid, substitution on the benzene ring of the quinoxaline nucleus can be achieved.

Regioselectivity:

The position of sulfonation on the quinoxaline ring is dictated by the electronic effects of the pyrazine ring and any existing substituents on the benzene portion. The nitrogen atoms in the pyrazine ring exert an electron-withdrawing inductive effect, which deactivates the entire aromatic system, but particularly the positions alpha to the ring fusion (positions 5 and 8).

Let's consider the resonance structures of the Wheland intermediate (arenium ion) formed upon electrophilic attack at different positions of the unsubstituted quinoxaline ring. Attack at the 5- or 8-position allows for the positive charge to be delocalized over the carbocyclic ring without placing it on the carbon atom adjacent to the electron-withdrawing pyrazine nitrogen. Conversely, attack at the 6- or 7-position results in resonance structures where the positive charge is placed on a carbon atom directly bonded to the pyrazine ring, which is a less stable arrangement.

However, in many reported syntheses, substitution is observed at the 6- or 7-position. This can be attributed to the presence of activating groups on the quinoxaline precursor or the specific reaction conditions employed. For instance, in 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, the amide groups can influence the electron density of the benzene ring, directing the substitution to the 6-position. Similarly, in 2,3-diphenylquinoxaline, the phenyl groups can influence the regioselectivity.

Reaction Pathway:

The overall reaction pathway for the chlorosulfonation of a generic quinoxaline derivative can be visualized as follows:

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation 2ClSO3H 2 ClSO₃H SO3_H3O_Cl SO₃ + H₃O⁺ + Cl⁻ + HSO₃Cl 2ClSO3H->SO3_H3O_Cl Autoprotolysis Quinoxaline Quinoxaline Derivative Arenium_Ion Arenium Ion Intermediate (Sigma Complex) Quinoxaline->Arenium_Ion + SO₃ Quinoxaline_Sulfonic_Acid Quinoxaline Sulfonic Acid Arenium_Ion->Quinoxaline_Sulfonic_Acid - H⁺ Quinoxaline_Sulfonyl_Chloride Quinoxaline Sulfonyl Chloride Quinoxaline_Sulfonic_Acid->Quinoxaline_Sulfonyl_Chloride + ClSO₃H - H₂SO₄

Caption: General reaction pathway for the chlorosulfonation of quinoxaline.

Quantitative Data on Quinoxaline Sulfonyl Chloride Formation

The following table summarizes quantitative data from various reported syntheses of quinoxaline sulfonyl chlorides, highlighting the substrate, reaction conditions, position of sulfonation, and the corresponding yield.

SubstrateReagentSolventTemperatureTimePosition of SulfonationYield (%)Reference
2,3-DiphenylquinoxalineChlorosulfonic acidNoneRoom Temp.Not Specified776[1]
2-(4-Methoxyphenyl)quinoxalineChlorosulfonic acidNoneNot SpecifiedNot SpecifiedNot Specified85[1]
1,4-Dimethylquinoxaline-2,3(1H,4H)-dioneChlorosulfonic acidNoneNot SpecifiedNot Specified6Not Specified[2]
Quinoxaline-2,3(1H,4H)-dioneChlorosulfonic acidNone0-5 °CNot Specified688[1]
7-Chloroquinoxaline-2-carbonitrile 1,4-dioxideChlorosulfonic acidCHCl₃60 °C4 h3-position of phenyl substituentNot Specified

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoxaline sulfonyl chlorides, based on established literature procedures.

General Protocol for the Chlorosulfonation of Quinoxaline Derivatives

This protocol outlines a general procedure for the synthesis of quinoxaline sulfonyl chlorides. The specific quantities and reaction parameters should be adjusted based on the reactivity of the starting quinoxaline derivative.

Workflow:

G start Start dissolve Dissolve/suspend quinoxaline derivative in a suitable solvent (e.g., chloroform) or use neat. start->dissolve cool Cool the reaction mixture in an ice bath (0-5 °C). dissolve->cool add_clso3h Slowly add chlorosulfonic acid dropwise with vigorous stirring. cool->add_clso3h stir Stir the reaction mixture at the specified temperature and time. add_clso3h->stir quench Carefully pour the reaction mixture onto crushed ice. stir->quench filter Collect the precipitate by vacuum filtration. quench->filter wash Wash the solid with cold water. filter->wash dry Dry the product under vacuum. wash->dry end End dry->end

Caption: General experimental workflow for quinoxaline sulfonyl chloride synthesis.

Materials:

  • Quinoxaline derivative

  • Chlorosulfonic acid

  • Anhydrous chloroform (optional)

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a clean, dry round-bottom flask, place the quinoxaline derivative. If a solvent is used, dissolve or suspend the starting material in anhydrous chloroform.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the cooled and stirred mixture via a dropping funnel. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, continue stirring the reaction mixture at the appropriate temperature (ranging from 0 °C to 60 °C) for the specified time (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice.

  • A precipitate of the quinoxaline sulfonyl chloride will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water to remove any remaining acid.

  • Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Synthesis of 2,3-Diphenylquinoxaline-7-sulfonyl chloride.[3]

Procedure:

  • In a fume hood, 2.82 g (0.01 moles) of 2,3-diphenylquinoxaline was carefully treated with chlorosulfonic acid under ice-cold conditions with constant stirring.[3]

  • The stirring was continued until the reaction mixture reached room temperature.[3]

  • The mixture was then poured into water, which resulted in the precipitation of the sulfonyl chloride.[3]

  • The solid product was filtered, washed with cold water, and dried.

Synthesis of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.[2]

Procedure:

  • Chlorosulfonation of 1,4-dimethylquinoxaline-2,3(1H,4H)-dione was performed using chlorosulfonic acid to yield the corresponding 6-sulfonyl chloride intermediate.[2]

  • The resulting sulfonyl chloride was then used in subsequent reactions without extensive purification.[2]

Conclusion

The formation of this compound and its isomers is a fundamental transformation in the synthesis of numerous heterocyclic compounds with significant pharmacological potential. A comprehensive understanding of the underlying electrophilic aromatic substitution mechanism, including the factors governing regioselectivity, is crucial for the rational design and efficient synthesis of novel drug candidates. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling the effective application of this key synthetic step in their research and development endeavors.

References

Quinoxaline-5-sulfonyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability, storage, and handling of quinoxaline-5-sulfonyl chloride. Understanding these critical parameters is paramount for ensuring the integrity of experimental results and maintaining a safe laboratory environment. This document consolidates data from safety data sheets and peer-reviewed literature to offer a comprehensive resource for professionals working with this reactive compound.

Chemical Properties and Stability Profile

This compound is a reactive intermediate commonly used in the synthesis of sulfonamides, a class of compounds with significant interest in medicinal chemistry. Its utility is intrinsically linked to the reactivity of the sulfonyl chloride group, which also dictates its stability and handling requirements.

Summary of Key Chemical Properties:

PropertyValue
Molecular Formula C₈H₅ClN₂O₂S
Molecular Weight 228.66 g/mol
Appearance Typically a powder
Purity Often >95%

The stability of this compound is primarily influenced by its sensitivity to moisture. Like most sulfonyl chlorides, it readily undergoes hydrolysis in the presence of water, yielding the corresponding sulfonic acid and hydrochloric acid. This reactivity necessitates stringent storage and handling procedures to prevent degradation. While specific photostability and thermal stability data are not extensively published, it is best practice to protect the compound from light and elevated temperatures to minimize the risk of decomposition.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and reactivity of this compound. The following recommendations are based on information from safety data sheets and general best practices for handling reactive acid chlorides.

Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8 °C.[1]To slow down potential degradation processes.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).[1][2]To prevent contact with atmospheric moisture.
Container Tightly closed, non-metal container with a resistant inner liner.[1][2][3]To prevent corrosion and ensure a moisture-free environment.
Location A dry, cool, and well-ventilated place.[3]To ensure a stable storage environment.
Incompatibilities Store away from water, strong bases, alcohols, and amines.To prevent unintended reactions and degradation.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Dispensing: When dispensing the powder, avoid creating dust. Use appropriate tools and techniques for handling solids.

  • Moisture Control: Use dry glassware and solvents when working with this compound. An inert atmosphere is recommended for reactions to prevent hydrolysis.

Safe Handling and Storage Workflow

Reactivity Profile

The synthetic utility of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.

  • Reaction with Amines: This is the most common application, leading to the formation of stable quinoxaline sulfonamides. The reaction rate can be influenced by the nucleophilicity of the amine; amines with electron-donating groups tend to react more rapidly.[4]

  • Reaction with Alcohols: In the presence of a base (e.g., pyridine), this compound reacts with alcohols to form sulfonate esters.

  • Hydrolysis: As previously mentioned, the compound reacts with water to form the corresponding sulfonic acid. This is a significant degradation pathway and underscores the compound's moisture sensitivity.[1] The mechanism of hydrolysis for sulfonyl chlorides can vary, but often proceeds through an Sɴ2-type mechanism.[1]

Incompatible Materials:

  • Water

  • Strong bases (e.g., hydroxides, alkoxides)

  • Alcohols

  • Primary and secondary amines (unless intended for reaction)

  • Strong oxidizing agents

Experimental Protocols

The following are representative protocols for a common synthetic application and for assessing the stability of this compound. These should be adapted based on specific experimental requirements.

Synthesis of a Quinoxaline Sulfonamide

This protocol describes a general procedure for the reaction of this compound with an amine to form a sulfonamide.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, pyridine)

  • Dry glassware

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Dissolve the amine (1.0 eq.) and base (1.1 eq.) in the anhydrous solvent in a dry flask under an inert atmosphere.

  • In a separate dry flask, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Slowly add the this compound solution to the amine solution at room temperature with stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G Workflow for Quinoxaline Sulfonamide Synthesis start Start dissolve_amine Dissolve amine and base in anhydrous solvent start->dissolve_amine dissolve_qsc Dissolve this compound in anhydrous solvent start->dissolve_qsc add_qsc Slowly add QSC solution to amine solution dissolve_amine->add_qsc dissolve_qsc->add_qsc monitor_reaction Monitor reaction (TLC, LC-MS) add_qsc->monitor_reaction workup Aqueous workup monitor_reaction->workup extract Extract with organic solvent workup->extract purify Purify product (Recrystallization/Chromatography) extract->purify end End: Isolated Sulfonamide purify->end

Sulfonamide Synthesis Workflow
Stability Assessment via Forced Degradation Study

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions. The degradation can be monitored by a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products (e.g., the corresponding sulfonic acid).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples if necessary, and then analyze all samples by the developed HPLC method.

  • Data Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products.

G Hydrolysis of this compound qsc This compound transition_state Nucleophilic Attack qsc->transition_state water H₂O water->transition_state qsa Quinoxaline-5-sulfonic acid transition_state->qsa hcl HCl transition_state->hcl

Hydrolysis Degradation Pathway

Conclusion

This compound is a valuable but reactive chemical intermediate. Its stability is critically dependent on the exclusion of moisture. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can ensure the compound's integrity, leading to more reliable and reproducible experimental outcomes. A thorough understanding of its reactivity profile is also essential for its successful application in organic synthesis. The provided experimental protocols offer a starting point for both the utilization and stability assessment of this important building block in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Quinoxaline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining quinoxaline-5-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to assist researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives. The quinoxaline scaffold itself is a privileged structure, found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The addition of a sulfonyl chloride moiety at the 5-position provides a reactive handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will focus on the most prevalent and practical synthetic strategies for preparing this important intermediate.

Synthetic Pathways to this compound

Two principal synthetic strategies are commonly employed for the synthesis of this compound. The first and most direct approach involves the synthesis of the core quinoxaline ring system, followed by electrophilic chlorosulfonation. A second, alternative pathway involves the preparation of a 5-aminoquinoxaline precursor, which is then converted to the target sulfonyl chloride via a Sandmeyer-type reaction.

Route 1: Synthesis of the Quinoxaline Core and Subsequent Chlorosulfonation

This is the most widely reported method, involving a two-step process: the formation of the quinoxaline ring, followed by the introduction of the sulfonyl chloride group.

The condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is the classical and most versatile method for constructing the quinoxaline ring.[1][2]

Starting Materials:

  • o-Phenylenediamine or a substituted derivative.

  • A 1,2-dicarbonyl compound (e.g., glyoxal, benzil).

Experimental Protocol: General Procedure for Quinoxaline Synthesis

A variety of catalysts and conditions can be employed for this condensation. Below are protocols for a traditional acid-catalyzed method and a more modern, milder approach using a heterogeneous catalyst.

Protocol A: Acetic Acid Catalyzed Condensation

  • In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.

Protocol B: Heterogeneous Catalysis with Alumina-Supported Heteropolyoxometalate

  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g).[1]

  • Stir the mixture at room temperature.[1]

  • Monitor the progress of the reaction using TLC.[1]

  • Upon completion, separate the insoluble catalyst by filtration.[1]

  • Dry the filtrate over anhydrous sodium sulfate.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[1]

Quantitative Data for Quinoxaline Synthesis:

1,2-Dicarbonyl CompoundCatalyst/SolventTemperatureTimeYield (%)
BenzilGlacial Acetic AcidReflux2-4 hHigh
BenzilAlCuMoVP/TolueneRoom Temp.2 h92
GlyoxalHCl/EthanolRoom Temp.30 min85-95

Yields are representative and may vary based on the specific substrates and reaction conditions.

The synthesized quinoxaline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.

Starting Materials:

  • Quinoxaline (or a substituted derivative).

  • Chlorosulfonic acid.

Experimental Protocol: Chlorosulfonation of Quinoxaline

  • In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (5-10 equivalents) in an ice bath.

  • Slowly add the quinoxaline (1.0 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Some protocols may require gentle heating (e.g., 60 °C) to drive the reaction to completion.[3]

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid this compound will precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent if necessary.

Quantitative Data for Chlorosulfonation:

Quinoxaline SubstrateYield of Sulfonyl Chloride (%)
2-(4-methoxyphenyl)quinoxaline85
2,3-diphenylquinoxaline76
Indole-based quinoxalineModerate

Yields are representative and depend on the specific quinoxaline substrate and reaction conditions.[4]

Route 2: Sandmeyer-Type Synthesis from 5-Aminoquinoxaline

This alternative route begins with the synthesis of a 5-aminoquinoxaline precursor, which is then converted to the sulfonyl chloride.

5-Aminoquinoxaline can be prepared from 5-nitroquinoxaline, which is synthesized by the nitration of quinoxaline.

Starting Materials:

  • Quinoxaline

  • Nitrating mixture (e.g., HNO₃/H₂SO₄)

  • Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)

Experimental Protocol: Synthesis of 5-Nitroquinoxaline and subsequent reduction

a) Nitration of Quinoxaline:

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add quinoxaline.

  • Allow the reaction to proceed at a controlled temperature (e.g., 0-10 °C) for a specified time.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the 5-nitroquinoxaline.

  • Filter, wash with water, and dry the product.

b) Reduction of 5-Nitroquinoxaline to 5-Aminoquinoxaline:

  • Suspend 5-nitroquinoxaline in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work up the reaction mixture accordingly. For SnCl₂/HCl, basify the solution to precipitate the tin salts and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst and evaporate the solvent.

  • Purify the crude 5-aminoquinoxaline by column chromatography or recrystallization.

The Sandmeyer reaction provides a method to convert the amino group to a sulfonyl chloride.[5]

Starting Materials:

  • 5-Aminoquinoxaline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) as a catalyst

  • A stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) can also be used for improved safety and handling.[5]

Experimental Protocol: Sandmeyer-Type Chlorosulfonylation

  • Diazotization: Dissolve 5-aminoquinoxaline in a mixture of glacial acetic acid and aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.[5]

  • Chlorosulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper chloride. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution. Vigorous stirring is essential, and the temperature should be kept below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a period, then let it warm to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthetic Pathways

G cluster_0 Route 1: Chlorosulfonation cluster_1 Route 2: Sandmeyer Reaction A o-Phenylenediamine C Quinoxaline Core A->C Condensation B 1,2-Dicarbonyl Compound B->C Condensation D This compound C->D Chlorosulfonation E Chlorosulfonic Acid E->D Chlorosulfonation F Quinoxaline G 5-Nitroquinoxaline F->G Nitration H 5-Aminoquinoxaline G->H Reduction I 5-Quinoxalinediazonium salt H->I Diazotization J This compound I->J Sandmeyer Reaction K NaNO2, HCl K->I Diazotization L SO2, CuCl L->J Sandmeyer Reaction M Nitration N Reduction

Caption: Synthetic routes to this compound.

Experimental Workflow

G start Start reagents Combine Starting Materials and Solvent/Catalyst start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Isolate Crude Product (e.g., Filtration, Evaporation) workup->isolation purification Purify Product (e.g., Recrystallization, Column Chromatography) isolation->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The chlorosulfonation of a pre-synthesized quinoxaline core is a direct and commonly used method. Alternatively, a Sandmeyer-type reaction starting from 5-aminoquinoxaline offers a viable, albeit more lengthy, synthetic pathway. The choice of route will depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns required on the quinoxaline ring. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

Quinoxaline-5-Sulfonyl Chloride: An In-depth Technical Guide to Electrophilicity and Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-5-sulfonyl chloride is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of novel sulfonamide derivatives with a wide spectrum of biological activities. Understanding the electrophilicity and reaction kinetics of this heteroaromatic sulfonyl chloride is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, drawing upon established knowledge of aromatic and heteroaromatic sulfonyl chlorides. While specific quantitative kinetic data for this compound is not extensively available in published literature, this document outlines detailed experimental protocols for determining these parameters. Furthermore, it presents qualitative reactivity data and visualizes key reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction to the Electrophilicity of this compound

The electrophilicity of the sulfur atom in this compound is the cornerstone of its reactivity. This property is significantly influenced by the electronic nature of the quinoxaline ring system. The presence of two nitrogen atoms in the pyrazine ring of the quinoxaline moiety imparts an electron-withdrawing character, which in turn enhances the electrophilicity of the sulfonyl sulfur. This makes it highly susceptible to nucleophilic attack.

The general reaction mechanism for the nucleophilic substitution on a sulfonyl chloride proceeds via a tetrahedral intermediate. The rate of this reaction is dependent on the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the aromatic ring.

Reaction Kinetics and Mechanistic Insights

The kinetics of the reactions of this compound are expected to follow second-order rate laws, being first order in both the sulfonyl chloride and the nucleophile. The rate-determining step is typically the formation of the tetrahedral intermediate.

Factors Influencing Reaction Rates
  • Nucleophile Strength: More basic and less sterically hindered nucleophiles will generally react faster. For instance, primary aliphatic amines are more reactive than anilines, and electron-donating groups on anilines increase their nucleophilicity and reaction rate.

  • Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating the reaction.

  • Solvent Effects: Polar aprotic solvents are generally preferred for these reactions as they can solvate the transition state, but protic solvents can also be used.

  • Substituent Effects on the Quinoxaline Ring: Electron-withdrawing groups on the quinoxaline ring are expected to increase the electrophilicity of the sulfur atom and thus increase the reaction rate. Conversely, electron-donating groups would decrease the rate.

Qualitative Reactivity Data
Nucleophile (Substituted Aniline)Substituent TypeObserved Reaction TimeRelative Reaction Rate
Aniline--Reference
p-ToluidineElectron-Donating (CH₃)ShorterFaster
p-AnisidineElectron-Donating (OCH₃)ShorterFaster
p-ChloroanilineElectron-Withdrawing (Cl)LongerSlower
p-NitroanilineStrongly Electron-Withdrawing (NO₂)Very Long / No ReactionMuch Slower / Unreactive

This data is generalized from typical sulfonamide synthesis reactions.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound's reactivity and kinetics.

General Protocol for the Synthesis of Quinoxaline-5-sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol for a Kinetic Study of the Reaction of this compound with a Nucleophile using UV-Vis Spectrophotometry

This protocol outlines a method to determine the rate constant for the reaction of this compound with a nucleophile.

Materials and Equipment:

  • This compound

  • Nucleophile (e.g., a substituted aniline)

  • Appropriate solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Stock solutions of this compound and the nucleophile of known concentrations

Procedure:

  • Prepare a series of solutions of the nucleophile at different concentrations in the chosen solvent. These should be in large excess (at least 10-fold) compared to the this compound concentration to ensure pseudo-first-order conditions.

  • Equilibrate the spectrophotometer and the cell holder to the desired reaction temperature (e.g., 25 °C).

  • Place a cuvette containing the nucleophile solution in the cell holder and record the initial absorbance spectrum.

  • Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette and mixing thoroughly.

  • Immediately start recording the absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance. The absorbance should be monitored over time until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A_t = A_∞ + (A_0 - A_∞)e^(-k_obs*t), where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time, and A_0 is the initial absorbance.

  • Repeat the experiment with different concentrations of the nucleophile.

  • The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of the nucleophile.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the chemistry of this compound.

ReactionMechanism reagents Quinoxaline-5-SO2Cl + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Quinoxaline-5-SO2-Nu + HCl intermediate->products Loss of Leaving Group (Cl-)

Caption: General mechanism of nucleophilic substitution on this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions mix Mix Reactants in Cuvette prep_reagents->mix prep_instrument Equilibrate Spectrophotometer prep_instrument->mix measure Monitor Absorbance vs. Time mix->measure fit Fit Data to Kinetic Model measure->fit calculate Determine Rate Constants fit->calculate

Spectroscopic Analysis of Quinoxaline-5-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Quinoxaline-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive experimental protocols.

Introduction

This compound is a reactive compound containing the quinoxaline heterocyclic system, which is a prevalent scaffold in medicinal chemistry. The sulfonyl chloride functional group allows for the facile introduction of sulfonamide moieties, a common feature in a wide array of therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this important building block in drug discovery and development. This guide presents a summary of the expected spectroscopic data and detailed methodologies for its acquisition and interpretation.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted and expected data based on the analysis of structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.0 - 9.2d~2.0H-2
~8.8 - 9.0d~2.0H-3
~8.4 - 8.6dd~7.5, 1.5H-6
~8.2 - 8.4dd~8.5, 1.5H-8
~7.9 - 8.1t~8.0H-7

Note: Predicted chemical shifts and coupling constants are based on the analysis of quinoxaline and substituted quinoline-sulfonyl chlorides. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150 - 152C-2
~148 - 150C-3
~145 - 147C-8a
~142 - 144C-4a
~138 - 140C-5
~133 - 135C-7
~130 - 132C-8
~128 - 130C-6

Note: Predicted chemical shifts are based on the analysis of quinoxaline and related derivatives. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongC=C and C=N stretching vibrations (aromatic ring)
1370 - 1350StrongAsymmetric SO₂ stretch
1180 - 1160StrongSymmetric SO₂ stretch
850 - 750StrongC-H out-of-plane bending
~700StrongC-S stretch
~600MediumS-Cl stretch
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
228/230Moderate[M]⁺˙ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
193High[M - Cl]⁺
129High[M - SO₂Cl]⁺ (Quinoxaline radical cation)
102Moderate[C₇H₄N]⁺
75Moderate[C₅H₃N]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorosulfonation of quinoxaline.

Materials:

  • Quinoxaline

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place quinoxaline (1 equivalent).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data (FID) with appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

3.2.2. IR Spectroscopy

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry

  • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Interpretation Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and analytical procedures for this compound. Researchers are encouraged to use this information as a starting point and to perform their own detailed analyses to ensure the quality and identity of their materials.

The Genesis and Advancement of Quinoxaline Sulfonyl Chlorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has been a cornerstone in medicinal chemistry for over a century.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] Among the vast landscape of quinoxaline chemistry, quinoxaline sulfonyl chlorides have emerged as pivotal intermediates in the synthesis of a multitude of biologically active sulfonamides. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of quinoxaline sulfonyl chlorides, with a focus on their role in drug development.

Historical Perspective

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative by Korner and Hinsberg through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction paved the way for the exploration of a vast chemical space. While a definitive date for the first synthesis of a quinoxaline sulfonyl chloride is not prominently documented, the development of synthetic methodologies for heterocyclic sulfonyl chlorides throughout the 20th century suggests their emergence as key synthetic precursors. The primary method for their synthesis, the chlorosulfonation of a quinoxaline core, became a standard procedure for introducing the reactive sulfonyl chloride moiety, enabling the facile generation of diverse sulfonamide libraries for biological screening.

Synthesis of Quinoxaline Sulfonyl Chlorides

The most prevalent method for the synthesis of quinoxaline sulfonyl chlorides is the direct chlorosulfonation of a pre-existing quinoxaline derivative using chlorosulfonic acid. This electrophilic aromatic substitution reaction is typically straightforward and provides the desired sulfonyl chloride in good yields.

General Experimental Protocol: Chlorosulfonation of Quinoxaline Derivatives

Materials:

  • Substituted quinoxaline

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or neat)

  • Ice bath

  • Stirring apparatus

  • Apparatus for quenching and extraction (e.g., beaker with ice water, separatory funnel)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • The substituted quinoxaline is dissolved or suspended in an appropriate anhydrous solvent or used neat in a reaction vessel equipped with a stirring mechanism.

  • The reaction vessel is cooled in an ice bath to 0-5 °C.

  • Chlorosulfonic acid is added dropwise to the cooled and stirred solution/suspension. The amount of chlorosulfonic acid is typically in molar excess.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures depending on the substrate) for a period of time (typically 1 to 4 hours), monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction mixture is carefully poured onto crushed ice or ice-water to quench the excess chlorosulfonic acid.

  • The precipitated solid, the quinoxaline sulfonyl chloride, is collected by filtration.

  • The solid is washed with cold water to remove any remaining acid.

  • The crude product can be purified by recrystallization from a suitable solvent if necessary.

Below is a logical workflow for the synthesis and subsequent reaction of quinoxaline sulfonyl chlorides:

G cluster_synthesis Synthesis of Quinoxaline Sulfonyl Chloride cluster_reaction Reaction to Sulfonamide Quinoxaline Derivative Quinoxaline Derivative Reaction Vessel Reaction Vessel Quinoxaline Derivative->Reaction Vessel Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Vessel Quinoxaline Sulfonyl Chloride Quinoxaline Sulfonyl Chloride Reaction Vessel->Quinoxaline Sulfonyl Chloride Chlorosulfonation Reaction Reaction Quinoxaline Sulfonyl Chloride->Reaction Amine/Nucleophile Amine/Nucleophile Amine/Nucleophile->Reaction Quinoxaline Sulfonamide Quinoxaline Sulfonamide Reaction->Quinoxaline Sulfonamide Nucleophilic Substitution

Workflow for Quinoxaline Sulfonamide Synthesis
Quantitative Data on Synthesis

The yields of quinoxaline sulfonyl chloride synthesis can vary depending on the specific quinoxaline substrate and reaction conditions. Below is a table summarizing some reported yields.

Starting Quinoxaline DerivativeReaction ConditionsYield of Sulfonyl ChlorideReference
2,3-DiphenylquinoxalineChlorosulfonic acid, room temperature76%[2]
2-(4-Methoxyphenyl)quinoxalineChlorosulfonic acid85%[2]
2,3-QuinoxalinedioneChlorosulfonic acid, microwave88%[2]

Physicochemical Properties

Quinoxaline sulfonyl chlorides are typically crystalline solids. Their reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, making them susceptible to nucleophilic attack.

PropertyValueReference
Quinoxaline-6-sulfonyl chloride
Molecular FormulaC₈H₅ClN₂O₂S[4]
Molecular Weight228.66 g/mol [4]
Quinoxaline-5-sulfonyl chloride
Molecular FormulaC₈H₅ClN₂O₂S[5]
Molecular Weight228.66 g/mol [5]

Applications in Drug Development

Quinoxaline sulfonyl chlorides are invaluable precursors for the synthesis of quinoxaline sulfonamides, a class of compounds with significant therapeutic potential. These sulfonamides have been investigated for their activity against various diseases, most notably cancer and microbial infections.

As Anticancer Agents: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[8] Several quinoxaline derivatives have been identified as potent VEGFR-2 inhibitors.[9]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Quinoxaline-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site

VEGFR-2 Signaling Pathway Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound solution.

  • Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection method. The amount of ADP produced is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[10]

As Anticancer Agents: Targeting Carbonic Anhydrase IX

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors.[11][12] It plays a crucial role in regulating pH in the tumor microenvironment, promoting tumor cell survival and proliferation.[11] Sulfonamides are a well-known class of CA inhibitors, and quinoxaline sulfonamides have been investigated for their potential to selectively target CA IX.[13]

G cluster_mechanism Carbonic Anhydrase IX Inhibition CAIX Carbonic Anhydrase IX (Active Site with Zn²⁺) H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalyzes Tumor Tumor Acidification & Proliferation H_HCO3->Tumor Sulfonamide Quinoxaline Sulfonamide Sulfonamide->CAIX Binds to Zn²⁺ in active site

Mechanism of Carbonic Anhydrase IX Inhibition

This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase isoenzymes (e.g., CA I, II, IX)

  • Buffer (e.g., Tris-HCl)

  • Substrate (e.g., 4-nitrophenyl acetate)

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a cuvette or microplate well, add the buffer and the carbonic anhydrase enzyme solution.

  • Add the test compound solution and incubate for a short period to allow for binding.

  • Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

  • Monitor the hydrolysis of the substrate to 4-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.[14][15]

Conclusion

Quinoxaline sulfonyl chlorides have solidified their position as indispensable building blocks in the synthesis of medicinally relevant quinoxaline sulfonamides. From their historical roots in the broader field of quinoxaline chemistry to their current applications in the development of targeted cancer therapies, these reactive intermediates continue to fuel innovation in drug discovery. The synthetic accessibility of quinoxaline sulfonyl chlorides, coupled with the diverse biological activities of their derivatives, ensures their continued importance for researchers and scientists in the ongoing quest for novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinoxaline-5-sulfonamides from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of quinoxaline-5-sulfonamides through the reaction of quinoxaline-5-sulfonyl chloride with primary amines. This reaction is a fundamental transformation in medicinal chemistry, yielding compounds with a wide range of biological activities. These application notes include a general experimental procedure, a summary of reaction conditions from the literature, and a troubleshooting guide to address common challenges.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse therapeutic properties. The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. The combination of these two moieties in quinoxaline-sulfonamides has led to the development of potent antibacterial, anti-inflammatory, and antitumor agents. The most common and direct method for synthesizing these compounds is the reaction of a quinoxaline sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] This protocol focuses on the reaction with primary amines to form N-substituted quinoxaline-5-sulfonamides.

Reaction Workflow

The overall process for the synthesis of quinoxaline-5-sulfonamides from a quinoxaline precursor is a two-step process. First, the quinoxaline is chlorosulfonated to produce this compound. This intermediate is then reacted with a primary amine to yield the final sulfonamide product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation Quinoxaline Quinoxaline Derivative QSC This compound Quinoxaline->QSC 0-5 °C to RT Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->QSC QSC_step2 This compound Quinoxaline_Sulfonamide Quinoxaline-5-sulfonamide QSC_step2->Quinoxaline_Sulfonamide 0 °C to Reflux Primary_Amine Primary Amine (R-NH2) Primary_Amine->Quinoxaline_Sulfonamide Base Base (e.g., Pyridine, Triethylamine) Base->Quinoxaline_Sulfonamide Solvent Anhydrous Solvent (e.g., Acetone, Pyridine) Solvent->Quinoxaline_Sulfonamide

Figure 1. General workflow for the synthesis of quinoxaline-5-sulfonamides.

Experimental Protocol

This protocol describes a general method for the reaction of this compound with a primary amine. The specific conditions may require optimization based on the reactivity of the amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Anhydrous base (e.g., pyridine or triethylamine, 1.1-1.5 eq)[3]

  • Anhydrous solvent (e.g., pyridine, acetone, acetonitrile, or dichloromethane)[4][3]

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0-1.2 equivalents) and dissolve it in the chosen anhydrous solvent.[3]

  • Addition of Base: Add the anhydrous base (1.1-1.5 equivalents) to the solution.[3] Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve the this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC until the starting amine is consumed.[3] In some cases, refluxing the mixture may be necessary to drive the reaction to completion.[4]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoxaline-5-sulfonamide.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of various quinoxaline sulfonamides from the corresponding sulfonyl chlorides and primary amines, as reported in the literature.

Quinoxaline Sulfonyl ChloridePrimary AmineBaseSolventConditionsYield (%)Reference
2,3-Diphenylquinoxaline-6-sulfonyl chlorideSubstituted primary amineBasic conditions-Reflux69-83[4]
Quinoxaline sulfonyl chlorideSubstituted aminesPyridineAnhydrous acetone-20-47.5[4]
8-Methoxyquinoline-5-sulfonyl chlorideAcetylenamine derivativesTriethylamineAnhydrous acetonitrileRoom temp.High[5]
2-(4-Methoxyphenyl)quinoxaline sulfonyl chlorideSubstituted aromatic amines-Neat (solvent-free)-Good to excellent[4]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inactive sulfonyl chloride (hydrolyzed).- Low nucleophilicity of the amine.- Ensure starting materials are pure and dry.- Use a more forcing condition (higher temperature, longer reaction time).- Consider a more reactive solvent.
Formation of sulfonic acid byproduct - Presence of water in the reaction.- Use anhydrous solvents and dry glassware.- Perform the reaction under an inert atmosphere.[3]
Di-sulfonylation of the primary amine - Excess sulfonyl chloride used.- High reaction temperature or prolonged reaction time.- Use a 1:1 or slight excess of the amine to the sulfonyl chloride.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[3]
Difficult purification - Presence of unreacted starting materials or byproducts.- Optimize the reaction stoichiometry and conditions to minimize impurities.- Employ different chromatographic techniques or recrystallization.

Safety Precautions

  • This compound and chlorosulfonic acid are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction generates HCl gas, which is corrosive. The use of a base like pyridine or triethylamine is necessary to neutralize it.[1][3]

  • Always perform reactions in a well-ventilated area.

References

Application Notes and Protocols: Quinoxaline-5-sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3] The incorporation of a sulfonamide moiety can significantly enhance the therapeutic potential of quinoxaline-based compounds.[1] Quinoxaline-5-sulfonyl chloride is a key reactive intermediate that serves as a versatile building block for the synthesis of a diverse library of quinoxaline-5-sulfonamide derivatives, enabling the exploration of their structure-activity relationships (SAR) and the development of novel therapeutic agents.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization, along with methodologies for evaluating the biological activity of the resulting compounds.

Data Presentation

The following tables summarize the biological activities of representative quinoxaline sulfonamide derivatives. While specific data for 5-sulfonamide derivatives is emerging, the data presented for other isomers, such as 6-sulfonamides, are illustrative of the potential of this compound class.

Table 1: Anticancer Activity of Quinoxaline Sulfonamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
103 Leukemia-[1]
Non-Small Cell Lung Cancer-[1]
Colon Cancer-[1]
CNS Cancer-[1]
Melanoma-[1]
Ovarian Cancer-[1]
Renal Cancer-[1]
Prostate Cancer-[1]
Breast Cancer-[1]
99 Liver Carcinoma (HepG2)0.5 µg/mL[1]
100 Liver Carcinoma (HepG2)4.75 µg/mL[1]

Note: Specific IC₅₀ values for compound 103 across the listed cell lines were described as significant but not quantitatively provided in the reference.[1] The data for compounds 99 and 100 are derived from quinoxaline-based benzene sulfonamides.

Table 2: Antimicrobial Activity of Quinoxaline Sulfonamide Derivatives

Compound IDBacterial StrainMIC (mg/mL)Zone of Inhibition (mm)Reference
Derivative of QSC S. aureus-15[1]
E. coli-10[1]
Compound 2 Various bacteria0.0313 - 0.250-[4]
Various Derivatives Various bacteria0.0625 - 0.125-[3]

Note: The data represents a range of activities for different quinoxaline sulfonamide derivatives, highlighting their potential as antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline

This protocol describes the synthesis of the quinoxaline scaffold, the precursor for this compound, via the condensation of o-phenylenediamine and glyoxal.[5]

Materials:

  • o-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in methanol.

  • To the stirred solution, add glyoxal (1.0 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure quinoxaline.[6]

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of analogous quinoxaline-6-sulfonyl chloride and 2,3-diphenylquinoxaline-7-sulfonyl chloride.[1][7]

Materials:

  • Quinoxaline

  • Chlorosulfonic acid

  • Ice bath

  • Round-bottom flask with a dropping funnel and a gas outlet

  • Magnetic stirrer

  • Crushed ice

  • Buchner funnel and filter paper

Procedure:

  • Place quinoxaline (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (5-10 eq) dropwise to the cooled and stirred quinoxaline. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining acid.

  • Dry the product under vacuum. The crude this compound can be used in the next step without further purification.

Protocol 3: Synthesis of Quinoxaline-5-sulfonamide Derivatives

This protocol describes the general procedure for the synthesis of quinoxaline-5-sulfonamide derivatives by reacting this compound with various amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1 eq)

  • Pyridine or triethylamine (as a base)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent in a round-bottom flask.

  • Add the appropriate amine (1.1 eq) to the solution.

  • Add a base such as pyridine or triethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired quinoxaline-5-sulfonamide derivative.

Protocol 4: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of newly synthesized quinoxaline-5-sulfonamide derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Quinoxaline-5-sulfonamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the quinoxaline-5-sulfonamide derivatives. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 5: In Vitro Antimicrobial Activity - Broth Microdilution Assay

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Quinoxaline-5-sulfonamide derivatives (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the quinoxaline-5-sulfonamide derivatives in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factors->Receptor_Tyrosine_Kinase binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates Quinoxaline_5_sulfonamide Quinoxaline-5-sulfonamide Derivative Quinoxaline_5_sulfonamide->Receptor_Tyrosine_Kinase inhibits p53 p53 Quinoxaline_5_sulfonamide->p53 activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression promotes Cell_Cycle_Arrest Cell Cycle Arrest p21 p21 p53->p21 activates Bcl2 Bcl-2 p53->Bcl2 inhibits Bax Bax p53->Bax activates p21->Cell_Cycle_Progression inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Anticancer mechanism of Quinoxaline-5-sulfonamides.

antibacterial_pathway cluster_bacterium Bacterium PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid catalyzes Quinoxaline_5_sulfonamide Quinoxaline-5-sulfonamide Quinoxaline_5_sulfonamide->Dihydropteroate_Synthase competitively inhibits Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid leads to Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid leads to Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis essential for Bacterial_Growth_Inhibition Bacterial Growth Inhibition Nucleic_Acid_Synthesis->Bacterial_Growth_Inhibition disruption leads to experimental_workflow cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Start Start: o-phenylenediamine + Glyoxal Synthesis_Quinoxaline Synthesis of Quinoxaline Start->Synthesis_Quinoxaline Purification1 Purification Synthesis_Quinoxaline->Purification1 Chlorosulfonation Chlorosulfonation with ClSO3H Purification1->Chlorosulfonation Quinoxaline_5_sulfonyl_chloride Quinoxaline-5-sulfonyl chloride Chlorosulfonation->Quinoxaline_5_sulfonyl_chloride Reaction_with_Amines Reaction with various amines Quinoxaline_5_sulfonyl_chloride->Reaction_with_Amines Quinoxaline_5_sulfonamides Library of Quinoxaline-5-sulfonamides Reaction_with_Amines->Quinoxaline_5_sulfonamides Purification2 Purification Quinoxaline_5_sulfonamides->Purification2 Anticancer_Screening Anticancer Screening (MTT Assay) Purification2->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Purification2->Antimicrobial_Screening Data_Analysis Data Analysis (IC50 / MIC determination) Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

Protocol for Sulfonamide Bond Formation Using Quinoxaline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of sulfonamides through the reaction of quinoxaline-5-sulfonyl chloride with various primary and secondary amines. Quinoxaline sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antileishmanial properties.[1] The synthetic procedures outlined below are adaptable for the generation of diverse libraries of quinoxaline sulfonamides for drug discovery and chemical biology applications.

Introduction

The formation of a sulfonamide bond is a robust and widely utilized reaction in organic synthesis. It involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, resulting in the formation of a stable sulfonamide linkage and the elimination of hydrogen chloride.[2] The quinoxaline moiety, a privileged scaffold in medicinal chemistry, can be readily functionalized with a sulfonyl chloride group, providing a versatile intermediate for the synthesis of a diverse range of sulfonamide derivatives.[1] The general reaction scheme is depicted below.

General Reaction Scheme:

G cluster_0 General Reaction This compound This compound Sulfonamide Bond Formation Sulfonamide Bond Formation This compound->Sulfonamide Bond Formation + Primary or Secondary Amine + Base Quinoxaline-5-sulfonamide Quinoxaline-5-sulfonamide Sulfonamide Bond Formation->Quinoxaline-5-sulfonamide

Caption: General scheme for sulfonamide bond formation.

Data Presentation

The following table summarizes representative yields for the synthesis of various quinoxaline sulfonamides under different reaction conditions as reported in the literature. This data is intended to provide a general expectation of reaction efficiency. Actual yields may vary depending on the specific substrates and reaction conditions used.

Quinoxaline Sulfonyl Chloride DerivativeAmineSolventBaseYield (%)Reference
2,3-diphenylquinoxaline-6-sulfonyl chlorideSubstituted primary aminesBasic medium-53-78[3]
2,3-diphenylquinoxaline-6-sulfonyl chlorideAliphatic and aromatic substituted amines--59-85[1]
Indoloquinoxaline sulfonyl chlorideSubstituted aminesAnhydrous acetonePyridine20-47.5[1]
2-(4-methoxyphenyl)quinoxaline sulfonyl chlorideSubstituted aromatic aminesNeat-Good to excellent[1]
Quinoxaline-2,3(1H,4H)dione-6-sulfonyl chlorideAmines, amino acids, morpholine, piperazine--61-66[1]
8-methoxyquinoline-5-sulfonyl chlorideAcetylenamine derivativesAnhydrous acetonitrileTriethylamineHigh[4]

Experimental Protocols

Two primary protocols are provided below. Protocol 1 describes a general method using an organic solvent, which is suitable for a wide range of amines. Protocol 2 outlines a solvent-free approach, which offers a greener alternative.

Protocol 1: Synthesis in an Organic Solvent (e.g., Anhydrous Acetonitrile)

This protocol is a generalized procedure adapted from the synthesis of related quinoline- and quinoxaline-sulfonamides.[2][4]

Materials:

  • This compound (1.0 eq)

  • Appropriate primary or secondary amine (1.1 - 2.0 eq)

  • Anhydrous Acetonitrile (or Dichloromethane, THF)

  • Triethylamine (Et₃N) or Pyridine (2.0 eq)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate for extraction

  • Water (H₂O)

  • Brine solution

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.1 - 2.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add triethylamine or pyridine (2.0 eq) to the amine solution. If the amine is used as a salt, an additional equivalent of base may be required.

  • Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the resulting mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

    • Purify the crude sulfonamide by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

G cluster_protocol1 Protocol 1: Synthesis in Organic Solvent start Dissolve Amine and Base in Anhydrous Solvent add_sulfonyl Add this compound start->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react monitor Monitor by TLC react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify end_product Pure Quinoxaline-5-sulfonamide purify->end_product

Caption: Workflow for sulfonamide synthesis in an organic solvent.

Protocol 2: Solvent-Free Synthesis

This protocol is an environmentally friendly alternative that has been reported for the synthesis of certain quinoxaline sulfonamides.[1][5]

Materials:

  • This compound (1.0 eq)

  • Appropriate primary or secondary aromatic amine (1.0 eq)

  • Mortar and pestle or a small reaction vial

  • Water (H₂O)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a mortar or a small vial, add this compound (1.0 eq) and the aromatic amine (1.0 eq).

  • Grinding: Grind the two solids together using a pestle for 3-10 minutes at room temperature. The reaction is often accompanied by a change in color or consistency. For aromatic amines with electron-donating groups, the reaction is typically faster.

  • Reaction Monitoring: The reaction is often rapid and can be monitored by TLC by taking a small aliquot, dissolving it in a suitable solvent, and spotting it on a TLC plate.

  • Work-up:

    • After the reaction is complete, wash the solid product with cold water to remove any unreacted starting materials and byproducts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure sulfonamide.

G cluster_protocol2 Protocol 2: Solvent-Free Synthesis start Mix this compound and Amine grind Grind Mixture at Room Temperature start->grind monitor Monitor by TLC grind->monitor wash Wash with Cold Water monitor->wash Reaction Complete purify Recrystallization wash->purify end_product Pure Quinoxaline-5-sulfonamide purify->end_product

Caption: Workflow for solvent-free sulfonamide synthesis.

Characterization

The synthesized quinoxaline sulfonamides should be characterized using standard analytical techniques to confirm their identity and purity.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point (MP): To determine the melting point of the synthesized compound, which is a characteristic physical property.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide group (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H stretch (for primary and secondary sulfonamides).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.

Applications in Drug Development

Quinoxaline sulfonamides are of significant interest in drug development due to their diverse pharmacological activities. They have been investigated as:

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[3]

  • Antimicrobial Agents: Showing activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][6]

  • Anti-inflammatory Agents: Demonstrating in vivo anti-inflammatory activity.[1]

  • Carbonic Anhydrase Inhibitors: Targeting specific isoforms of carbonic anhydrase, which are implicated in certain diseases.[7][8]

  • Antileishmanial Agents: Showing potential as therapeutic agents against leishmaniasis.[1]

The synthetic protocols described herein provide a foundation for the creation of novel quinoxaline sulfonamide derivatives for further investigation in these and other therapeutic areas.

G cluster_applications Therapeutic Potential of Quinoxaline Sulfonamides parent Quinoxaline Sulfonamides child1 Anticancer parent->child1 child2 Antimicrobial parent->child2 child3 Anti-inflammatory parent->child3 child4 Carbonic Anhydrase Inhibition parent->child4 child5 Antileishmanial parent->child5

Caption: Biological applications of quinoxaline sulfonamides.

References

Applications of Quinoxaline Derivatives in the Synthesis of Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3][4] This document provides a detailed overview of the applications of quinoxaline derivatives in the synthesis of antibacterial agents, including quantitative data on their efficacy, comprehensive experimental protocols, and visual representations of synthetic pathways and mechanisms of action.

Antibacterial Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant in vitro antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[5][6] The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Series 5m-5p S. aureus4–16[5]
B. subtilis8–32[5]
MRSA8–32[5]
E. coli4–32[5]
Compound 5p S. aureus4[5]
MRSA8[5]
E. coli4[5]
Quinoxaline Derivative MRSA1-8[6]
Compound 3e (Ribose Conjugate) Various Bacteria2.07 µM[7]
Symmetrically Disubstituted Quinoxalines (2, 3, 4, 5) S. aureus, B. subtilis, E. coliNot specified, but significant activity reported[8]
Tetrazolo[1,5-a]quinoxaline Derivatives Gram-positive and Gram-negative bacteriaNot specified, but significant activity reported[9]
Compounds 9a, 9d, 9i S. aureus12.5–50[10]

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

The most common and classical method for synthesizing the quinoxaline scaffold involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[11][12]

Materials:

  • o-phenylenediamine (or its substituted derivatives)

  • 1,2-dicarbonyl compound (e.g., benzil, glyoxal)

  • Solvent (e.g., ethanol, toluene, acetic acid)

  • Catalyst (optional, e.g., alumina-supported heteropolyoxometalates, acetic acid)[12][13]

Procedure:

  • Dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., 8 mL of toluene).[12]

  • If using a catalyst, add it to the mixture (e.g., 0.1 g of MoVP catalyst).[12]

  • Stir the reaction mixture at room temperature or under reflux, depending on the specific protocol.[12][13]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if a solid catalyst was used, remove it by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinoxaline derivative.[11][12]

Synthesis of 2-Chloro-3-methylquinoxaline

This intermediate is often used for further derivatization.

Procedure:

  • React o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline.[14]

  • Treat the resulting 2-hydroxy-3-methylquinoxaline with phosphorus oxychloride (POCl₃) to obtain 2-chloro-3-methylquinoxaline.[14]

Antibacterial Susceptibility Testing

2.3.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.[6][8]

Materials:

  • Synthesized quinoxaline compounds

  • Bacterial strains (e.g., S. aureus, E. coli, MRSA)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Standard antibiotic for positive control (e.g., vancomycin, ciprofloxacin)[6][14]

Procedure:

  • Prepare a stock solution of each quinoxaline derivative in DMSO.[6]

  • Perform two-fold serial dilutions of the compounds in the nutrient broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test bacteria.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and DMSO without any compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

2.3.2. Disc Diffusion Method

This method provides a qualitative assessment of antibacterial activity.[9][14][15]

Materials:

  • Synthesized quinoxaline compounds

  • Bacterial strains

  • Nutrient agar plates

  • Sterile filter paper discs

  • DMSO

  • Standard antibiotic discs

Procedure:

  • Prepare a stock solution of each test compound in DMSO.[11]

  • Inoculate the surface of the nutrient agar plates evenly with the respective bacterial strains.

  • Impregnate sterile filter paper discs with a specific concentration of the test compound solution (e.g., 50 µg per disk).[11][14]

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Place a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.[9]

Visualizing Pathways and Workflows

Synthetic Pathway and Antibacterial Evaluation Workflow

The following diagram illustrates the general workflow from the synthesis of quinoxaline derivatives to the evaluation of their antibacterial activity.

G cluster_synthesis Synthesis cluster_evaluation Antibacterial Evaluation start Starting Materials (o-phenylenediamine, 1,2-dicarbonyl) reaction Condensation Reaction start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, Mass Spec) purification->characterization stock Stock Solution Preparation characterization->stock Pure Quinoxaline Derivatives mic MIC Determination (Broth Microdilution) stock->mic disk Disk Diffusion Assay stock->disk data Data Analysis mic->data disk->data

Caption: General workflow for the synthesis and antibacterial evaluation of quinoxaline derivatives.

Proposed Mechanisms of Antibacterial Action

Quinoxaline derivatives exhibit their antibacterial effects through various mechanisms, primarily by targeting essential bacterial processes.

G cluster_mechanism Mechanism of Action cluster_dna DNA Replication Inhibition cluster_ros Oxidative Stress quinoxaline Quinoxaline Derivative gyrase DNA Gyrase / Topoisomerase IV quinoxaline->gyrase ros Reactive Oxygen Species (ROS) Generation quinoxaline->ros dna_synthesis Inhibition of DNA Synthesis gyrase->dna_synthesis bacterial_death Bacterial Cell Death dna_synthesis->bacterial_death damage Cellular Damage (DNA, Proteins, Lipids) ros->damage damage->bacterial_death

Caption: Proposed antibacterial mechanisms of action for quinoxaline derivatives.

One of the primary modes of action involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication, leading to cell death.[3][16] Additionally, some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, can be bioreductively activated to generate reactive oxygen species (ROS), which cause oxidative damage to bacterial DNA, proteins, and cell membranes.[17][18] Some derivatives have also been shown to compromise the structural integrity of the bacterial cell membrane, causing leakage of intracellular components.[5]

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Quinoxaline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibition.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery efforts. Quinoxaline-5-sulfonyl chloride is a key intermediate for the synthesis of a diverse library of quinoxaline-based sulfonamide derivatives, which have shown promise as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others within the PI3K/AKT/mTOR signaling pathway.[4][5]

These application notes provide detailed protocols for the synthesis of quinoxaline-based kinase inhibitors using this compound, methods for their biological evaluation, and an overview of the relevant signaling pathways.

Synthetic Chemistry

The general synthetic approach involves a two-step process: the synthesis of this compound from a suitable quinoxaline precursor, followed by its reaction with a variety of primary or secondary amines to generate a library of sulfonamide derivatives.

General Synthetic Scheme

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Quinoxaline-5-sulfonamide Derivatives Quinoxaline Quinoxaline Precursor SulfonylChloride This compound Quinoxaline->SulfonylChloride Chlorosulfonation Reagent1 Chlorosulfonic Acid (ClSO3H) Inhibitor Quinoxaline-5-sulfonamide Kinase Inhibitor SulfonylChloride->Inhibitor Sulfonamide Formation Amine Primary or Secondary Amine (R1R2NH)

Caption: General two-step synthesis of quinoxaline-5-sulfonamide kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the chlorosulfonation of a generic quinoxaline precursor. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive.

Materials:

  • Quinoxaline precursor (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the quinoxaline precursor (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (5.0 eq) dropwise to the stirred solution. The addition should be done carefully to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate formed is the this compound. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum to yield the crude this compound, which can often be used in the next step without further purification.

Protocol 2: Synthesis of Quinoxaline-5-sulfonamide Derivatives

This protocol details the reaction of this compound with an amine to form the corresponding sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Appropriate primary or secondary amine (1.2 eq)

  • Anhydrous Pyridine or Triethylamine (TEA) as a base (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1.2 eq) and the base (e.g., pyridine or TEA, 2.0 eq) in anhydrous DCM.

  • To this stirred solution, add this compound (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with 1N HCl to remove excess amine and base.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure quinoxaline-5-sulfonamide derivative.

Biological Evaluation

The synthesized quinoxaline-5-sulfonamide derivatives can be evaluated for their kinase inhibitory activity and their anti-proliferative effects on cancer cell lines.

Kinase Inhibition Assay Protocol (General)

Materials:

  • Synthesized quinoxaline-5-sulfonamide inhibitor

  • Target kinase (e.g., VEGFR-2, EGFR)

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor in the kinase assay buffer.

  • In a microplate, add the target kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specific time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, which often quantifies the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Synthesized quinoxaline-5-sulfonamide inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

  • Determine the GI50 (growth inhibition 50) value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected quinoxaline-based kinase inhibitors reported in the literature.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 1 ASK130.17[6]
Compound 2 Pim-1<1000[7]
Compound 3 Pim-2>1000[7]
Compound 4 VEGFR-210270[8]
Compound 5 Clk1>10000[9]
Compound 6 Dyrk1A>10000[9]

Signaling Pathways

Quinoxaline-based inhibitors often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The VEGFR and PI3K/Akt pathways are common targets.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PIP3->PTEN dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival CellGrowth Cell Growth mTORC1->CellGrowth G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Design of Target Molecules synthesis_sc Synthesis of this compound start->synthesis_sc synthesis_inhibitor Synthesis of Sulfonamide Derivatives synthesis_sc->synthesis_inhibitor purification Purification and Characterization (NMR, MS) synthesis_inhibitor->purification kinase_assay In vitro Kinase Inhibition Assay (IC50) purification->kinase_assay cell_assay Cell-based Proliferation Assay (GI50) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar lead_optimization Lead Optimization sar->lead_optimization

References

Application Notes and Protocols for N-Arylation with Quinoxaline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include potential applications as antibacterial, antifungal, anti-inflammatory, and antitumor agents.[1] The synthesis of these compounds typically involves the N-arylation of a quinoxaline sulfonyl chloride derivative with a primary or secondary amine. This document provides a detailed experimental procedure for the synthesis of N-aryl quinoxaline sulfonamides, beginning with the preparation of the 2,3-diphenylquinoxaline precursor, followed by its chlorosulfonylation, and concluding with the N-arylation reaction.

Overall Synthesis Scheme

The synthesis of N-aryl-2,3-diphenylquinoxaline-6-sulfonamides is a multi-step process that begins with the construction of the quinoxaline core, followed by the introduction of the sulfonyl chloride functionality, and finally, the coupling with an aromatic amine.

Synthesis_Scheme A o-Phenylenediamine + Benzil B 2,3-Diphenylquinoxaline A->B Condensation D 2,3-Diphenylquinoxaline-6-sulfonyl chloride B->D Chlorosulfonylation C Chlorosulfonic Acid C->D F N-Aryl-2,3-diphenylquinoxaline-6-sulfonamide D->F N-Arylation E Aromatic Amine (Ar-NH2) E->F

Caption: Overall synthetic workflow for N-Aryl-2,3-diphenylquinoxaline-6-sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the condensation reaction to form the quinoxaline scaffold.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Rectified spirit (Ethanol)

Procedure:

  • In a round-bottom flask, dissolve benzil (0.01 mol, 2.10 g) in warm rectified spirit (16 mL).

  • To this solution, add a solution of o-phenylenediamine (0.01 mol, 1.08 g) in rectified spirit.

  • Warm the combined solution on a water bath for 30 minutes.[2]

  • After warming, add water to the reaction mixture until a slight turbidity persists.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Expected Yield: 72-95%[3][4]

Protocol 2: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride

This protocol details the chlorosulfonylation of the quinoxaline core.

Materials:

  • 2,3-Diphenylquinoxaline

  • Chlorosulfonic acid

Procedure:

  • In a fume hood, carefully add 2,3-diphenylquinoxaline (0.01 mol, 2.82 g) portion-wise to ice-cold chlorosulfonic acid with constant stirring.[2]

  • Continue stirring the reaction mixture at low temperature and then allow it to slowly warm to room temperature.

  • Once the reaction has reached room temperature, pour the mixture carefully onto crushed ice.

  • The sulfonyl chloride derivative will precipitate out of the solution.

  • Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum.[5]

Expected Yield: 76-85%[1][6]

Protocol 3: N-Arylation of 2,3-Diphenylquinoxaline-6-sulfonyl chloride

This protocol outlines the final coupling step to form the N-aryl sulfonamide. Two variations are provided: a solvent-free method and a solvent-based method.

Method A: Solvent-Free N-Arylation

This method is an environmentally friendly approach that proceeds rapidly.[1][3]

Materials:

  • 2,3-Diphenylquinoxaline-6-sulfonyl chloride

  • Substituted aromatic amine

Procedure:

  • In a flask, mix 2,3-diphenylquinoxaline-6-sulfonyl chloride (1 mmol) with the desired substituted aromatic amine (1 mmol).

  • Heat the mixture gently. The reaction is often rapid, with completion in 3-10 minutes for amines with electron-donating groups.[1]

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • The crude product can be purified by recrystallization or column chromatography.

Method B: Solvent-Based N-Arylation

This method is suitable for a wider range of amines and offers better temperature control.

Materials:

  • 2,3-Diphenylquinoxaline-6-sulfonyl chloride

  • Substituted aromatic amine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Pyridine, or Acetonitrile)

  • Base (e.g., Triethylamine or Pyridine, if not used as the solvent)

Procedure:

  • Dissolve 2,3-diphenylquinoxaline-6-sulfonyl chloride (1 mmol) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If not using pyridine as the solvent, add a suitable base such as triethylamine (1.1 mmol).

  • Cool the solution to 0-5 °C using an ice bath.[1]

  • Slowly add the substituted aromatic amine (1 mmol) to the stirred solution.

  • Allow the reaction to proceed at this temperature for a specified time (typically monitored by TLC for completion).

  • Once the reaction is complete, the work-up procedure may involve pouring the reaction mixture into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.[7][8]

Data Presentation

The following table summarizes the yields for the synthesis of 2,3-diphenylquinoxaline and its sulfonyl chloride derivative, as well as the final N-arylated products.

CompoundStarting Material(s)Reagents and ConditionsYield (%)Reference(s)
2,3-Diphenylquinoxalineo-Phenylenediamine, BenzilRectified spirit, heat72-95[3][4]
2,3-Diphenylquinoxaline-6-sulfonyl chloride2,3-DiphenylquinoxalineChlorosulfonic acid, 0 °C to rt76-85[1][6]
N-Aryl-2,3-diphenylquinoxaline-6-sulfonamides2,3-Diphenylquinoxaline-6-sulfonyl chloride, Aromatic amineSolvent-free, heat; or THF/Pyridine, 0-5 °C to rt59-85[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-aryl-2,3-diphenylquinoxaline-6-sulfonamides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: Quinoxaline-5-sulfonyl chloride + Aromatic Amine B Reaction Vessel (Solvent/Solvent-free) A->B Mixing & Reaction C Reaction Monitoring (TLC) B->C Sampling D Quenching (e.g., addition of water) C->D Reaction Completion E Extraction (with organic solvent) D->E F Drying & Solvent Removal E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure N-Aryl Quinoxaline Sulfonamide H->I

Caption: Workflow for the synthesis and purification of N-aryl quinoxaline sulfonamides.

References

Application Notes: Quinoxaline-5-sulfonyl Chloride in Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline-5-sulfonyl chloride is a versatile heterocyclic compound that serves as a pivotal building block in the design and synthesis of sophisticated chemical probes. Its structure is uniquely suited for this purpose, featuring a quinoxaline scaffold that can be tailored for specific protein recognition and a highly reactive sulfonyl chloride group. This reactive moiety readily forms stable sulfonamide bonds with nucleophilic amino acid residues such as lysine, making it an ideal "warhead" for creating covalent inhibitors and activity-based protein profiling (ABPP) probes. These probes are instrumental in drug discovery and chemical biology for identifying and validating novel drug targets, studying enzyme function, and elucidating complex signaling pathways.

Application 1: Synthesis of Covalent Kinase Inhibitors

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors. By functionalizing it with a sulfonyl chloride, researchers can develop covalent inhibitors that form a permanent bond with a non-catalytic residue in the target kinase's active site. This approach can lead to compounds with increased potency, prolonged duration of action, and high selectivity.

Quantitative Data: Quinoxaline-Based Kinase Inhibitors

The following table summarizes the activity of various reported quinoxaline-based inhibitors, demonstrating the scaffold's effectiveness in targeting protein kinases.

Compound ClassTarget Kinase(s)Key Quantitative DataReference
Quinoxaline DerivativeFGFR1, FGFR2, FGFR3, FGFR4IC₅₀ = 1.2, 2.5, 3.0, 5.7 nM[1]
Quinoxaline DerivativesASK1IC₅₀ = 30.17 nM (for compound 26e)[2]
Quinoxaline DerivativesPim-1, Pim-2IC₅₀ values in the submicromolar range[3]
Quinoxaline SulfonamidesPI3KNot specified[4]

Experimental Workflow: Synthesis of Quinoxaline-Based Probes

The general synthesis strategy involves the reaction of the core quinoxaline scaffold with chlorosulfonic acid to generate the key sulfonyl chloride intermediate.[4][5][6] This intermediate is then coupled with a variety of amines to create a library of potential inhibitors or probes.

G cluster_start Step 1: Sulfonylation cluster_synthesis Step 2: Amine Coupling A Quinoxaline Core reagent1 + Chlorosulfonic Acid A->reagent1 B This compound reagent2 + Pyridine (Base) B->reagent2 reagent1->B C Diverse Amine Library (R-NH2) C->reagent2 D Quinoxaline Sulfonamide Probe Library reagent2->D

Caption: General synthesis workflow for quinoxaline sulfonamide probes.

Application 2: Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study active enzymes in their native biological context.[7][8] ABPP probes typically consist of three parts: a recognition element, a reactive group (warhead), and a reporter tag. This compound can function as both the recognition element and the warhead. The sulfonyl chloride covalently modifies active site residues, while the quinoxaline body provides initial binding affinity.[9] A reporter tag (like biotin for enrichment or a fluorophore for imaging) can be incorporated into the amine coupling partner to complete the probe.

Logical Relationship: Structure of an ABPP Probe

The modular design of an activity-based probe allows for systematic optimization of each component to achieve desired target selectivity and experimental readout.

G probe Quinoxaline Scaffold (Recognition Element) Sulfonyl Group (Reactive Warhead) Linker Reporter Tag (Biotin / Fluorophore) rec Binds to Target Protein probe:f0->rec Function war Forms Covalent Bond probe:f1->war Function rep Enables Detection & Purification probe:f3->rep Function G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Response Cell Growth, Survival, Proliferation Downstream->Response Probe Quinoxaline Sulfonamide Probe Probe->PI3K Inhibits

References

Application Notes and Protocols for Green Chemistry Approaches to Quinoxaline Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] The incorporation of a sulfonamide moiety into the quinoxaline scaffold has been shown to enhance their therapeutic potential, leading to a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and diuretic properties.[1] The synthesis of these valuable compounds has traditionally involved methods that are often associated with harsh reaction conditions, long reaction times, and the use of hazardous solvents and catalysts.[4]

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline sulfonamides to develop more environmentally benign and efficient methodologies.[5] These approaches focus on the use of alternative energy sources like microwave and ultrasound, employing green solvents such as water and ethanol, utilizing reusable catalysts, and developing solvent-free and catalyst-free reaction conditions.[3][6][7][8] This document provides an overview of various green chemistry approaches for the synthesis of quinoxaline sulfonamides, complete with detailed experimental protocols and comparative data.

Green Synthetic Approaches: A Comparative Overview

Several green methodologies have been successfully employed for the synthesis of quinoxaline sulfonamides, offering significant advantages over conventional methods in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[4][9] This technique has been successfully applied to the synthesis of quinoxaline sulfonamides, providing a rapid and efficient alternative to conventional heating.[1]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[10] Ultrasound-assisted synthesis has been utilized for the preparation of quinoxaline derivatives in green solvents like water and ethanol, often under catalyst-free conditions.[8][11]

Solvent-Free and Catalyst-Free Synthesis

Eliminating solvents and catalysts from chemical reactions is a primary goal of green chemistry. Solvent-free, or neat, reactions reduce waste and can lead to higher reaction rates.[7] Several protocols have been developed for the synthesis of quinoxaline sulfonamides under these eco-friendly conditions.[1]

Data Presentation

The following tables summarize quantitative data from various green synthetic protocols for quinoxaline sulfonamides, allowing for easy comparison of their efficiency.

Table 1: Microwave-Assisted Synthesis of Quinoxaline Sulfonamides

Starting MaterialsMicrowave Power (W)Time (min)Yield (%)Reference
2,3-quinoxalinedione, chlorosulfonic acid, dibenzylamine160175[1]
Chalcones, p-hydrazinobenzenesulfonamide hydrochloride3007High[12]
o-phenylenediamine, 1,2-diketones, MgBr2.OEt2-1-2.594[13]

Table 2: Solvent-Free and Catalyst-Free Synthesis of Quinoxaline Sulfonamides

Starting MaterialsTemperature (°C)Time (min)Yield (%)Reference
Quinoxaline sulfonyl chloride, aromatic aminesNeat3-10Good to excellent[1]
o-phenylenediamine, phenacyl bromideReflux (Ethanol)-70-85[8]

Table 3: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives

Starting MaterialsSolventTime (min)Yield (%)Reference
1,2-diamines, 1,2-diketonesEthanol-High[11]
o-phenylenediamines, 1,2-dicarbonylsWater--[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the green synthesis of quinoxaline sulfonamides.

Protocol 1: Microwave-Assisted Synthesis of Quinoxaline-6-sulfonamide

This protocol is adapted from the work of Olayiwola et al.[1]

Step 1: Synthesis of 2,3-quinoxalinedione

  • In a beaker, mix o-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol).

  • Cover the beaker with a watch glass and irradiate in a microwave oven at 160 W for 60 seconds.

  • Cool the reaction mixture and recrystallize the solid product from ethanol.

Step 2: Synthesis of Quinoxaline-6-sulfonyl chloride

  • Treat the 2,3-quinoxalinedione (1 mmol) with chlorosulfonic acid (5 mmol).

  • Stir the mixture at room temperature for the appropriate time.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash with cold water, and dry the solid quinoxaline-6-sulfonyl chloride.

Step 3: Synthesis of Quinoxaline-6-sulfonamide

  • To a solution of quinoxaline-6-sulfonyl chloride (1 mmol) in anhydrous dimethylformamide (DMF), add dibenzylamine (1.2 mmol).

  • Irradiate the mixture in a microwave oven.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and purify by recrystallization.

Protocol 2: Solvent and Catalyst-Free Synthesis of Quinoxaline Sulfonamides

This protocol is based on the work of Alavi et al.[1][7]

Step 1: Synthesis of 2-(4-methoxyphenyl)quinoxaline

  • React o-phenylenediamine with 2-bromo-4'-methoxyacetophenone in ethanol under reflux.

  • After completion of the reaction (monitored by TLC), cool the mixture.

  • Filter the product and recrystallize from ethanol.

Step 2: Synthesis of 2-methoxy-5-(quinoxalin-2-yl)benzenesulfonyl chloride

  • Add 2-(4-methoxyphenyl)quinoxaline (1 mmol) to chlorosulfonic acid (5 mmol) at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete.

  • Carefully pour the mixture onto crushed ice.

  • Filter the resulting solid, wash with cold water, and dry.

Step 3: Synthesis of Quinoxaline Sulfonamides

  • In a reaction vessel, mix the quinoxaline sulfonyl chloride (1 mmol) with the desired aromatic amine (1.1 mmol).

  • Heat the mixture under neat (solvent-free) conditions.

  • The reaction is typically complete within 3-10 minutes.

  • After cooling, add ethanol to the reaction mixture.

  • Filter the solid product and wash with ethanol to obtain the pure quinoxaline sulfonamide.

Visualizations

The following diagrams illustrate the experimental workflow for the green synthesis of quinoxaline sulfonamides and a representative signaling pathway where these compounds are active.

experimental_workflow cluster_step1 Step 1: Quinoxaline Core Synthesis cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Sulfonamide Formation A o-phenylenediamine C Green Method (Microwave, Ultrasound, or Catalyst-free) A->C B 1,2-dicarbonyl compound B->C D Quinoxaline Derivative C->D E Quinoxaline Derivative F Chlorosulfonic Acid E->F G Quinoxaline Sulfonyl Chloride F->G H Quinoxaline Sulfonyl Chloride J Green Conditions (Neat, Green Solvent) H->J I Amine I->J K Quinoxaline Sulfonamide J->K

Caption: General experimental workflow for the green synthesis of quinoxaline sulfonamides.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CAIX Carbonic Anhydrase IX (CAIX) (transmembrane protein) CO2_H2O CO₂ + H₂O CAIX->CO2_H2O H2CO3 H₂CO₃ H2CO3->CAIX catalysis H_ion H⁺ CO2_H2O->H_ion diffusion & hydration HCO3_ion HCO₃⁻ CO2_H2O->HCO3_ion diffusion & hydration pH_reg Intracellular pH Regulation H_ion->pH_reg HCO3_ion->pH_reg Proliferation Tumor Cell Proliferation & Survival pH_reg->Proliferation Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Quinoxaline_Sulfonamide->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by quinoxaline sulfonamides in cancer cells.

References

Troubleshooting & Optimization

Quinoxaline-5-sulfonyl Chloride Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Quinoxaline-5-sulfonyl chloride synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of quinoxaline sulfonyl chlorides can stem from several factors, primarily incomplete reaction, product degradation, or suboptimal reaction conditions.

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure the chlorosulfonating agent (e.g., chlorosulfonic acid) is used in a sufficient molar excess. The literature often suggests using a significant excess to drive the reaction to completion.

    • Reaction Time and Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Some protocols suggest heating the reaction mixture to 50-60°C for several hours.[1]

  • Product Degradation:

    • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2][3] It is crucial to perform the reaction under anhydrous conditions and to minimize exposure of the product to water during workup. The workup should be performed quickly and at low temperatures.[3]

    • Thermal Decomposition: While heating can improve reaction rates, excessive temperatures may lead to decomposition. Careful temperature control is essential.

  • Substituent Effects: The electronic properties of substituents on the quinoxaline ring can influence the reaction's success. Electron-donating groups can facilitate the electrophilic substitution, while electron-withdrawing groups may hinder it, leading to lower yields.[4]

Q2: I am observing a significant amount of an unexpected byproduct. How can I identify and minimize its formation?

A2: Side reactions are a common challenge. The nature of the byproduct depends on the synthetic route employed.

  • Sandmeyer-Type Reaction Side Products: If you are synthesizing the sulfonyl chloride from an aminoquinoxaline via a Sandmeyer-type reaction, common side products can include chloroarenes, disulfides, and sulfones.[2]

    • Minimization: Careful control of the reaction temperature (typically below 5°C) and the rate of addition of reagents is critical.[2] Using an appropriate copper salt catalyst (e.g., CuCl or CuCl₂) is also key to directing the reaction towards the desired sulfonyl chloride.[3]

  • Over-oxidation: In some cases, particularly with sensitive quinoxaline precursors, over-oxidation of the quinoxaline ring can occur, leading to N-oxides.[5]

    • Minimization: Avoid harsh oxidizing conditions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Formation of Benzimidazole Derivatives: This is more common in the initial synthesis of the quinoxaline ring itself but can be a source of impurities. It typically arises from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl compound.[5]

    • Minimization: Ensure the purity of your starting materials. Purification of the 1,2-dicarbonyl compound by recrystallization or chromatography may be necessary.[5]

Q3: My isolated product seems to be impure, with broad signals in the NMR spectrum. What could be the issue?

A3: Impurities often arise from the workup procedure or incomplete reaction.

  • Residual Acid: If using chlorosulfonic acid, residual acid in the product can lead to broad NMR signals. Ensure the product is thoroughly washed during workup. A wash with cold, dilute sodium bicarbonate solution can help neutralize residual acid, but be mindful of potential hydrolysis of the sulfonyl chloride.

  • Hydrolysis Product: The presence of the corresponding sulfonic acid due to hydrolysis is a common impurity.[2] This will present as a different set of signals in the NMR. To minimize this, ensure all glassware is dry, use anhydrous solvents, and perform the workup quickly at low temperatures.[3]

  • Incomplete Reaction: Unreacted starting material will also lead to a complex NMR spectrum. Monitor the reaction to completion by TLC before initiating the workup.

Quantitative Data Summary

The yield of Quinoxaline-sulfonyl chloride is highly dependent on the starting material and reaction conditions. The following table summarizes yields reported in the literature for various quinoxaline sulfonyl chloride syntheses.

Starting MaterialReagentConditionsYield (%)Reference
Methoxyphenyl quinoxalineChlorosulfonic acidNot specified85%[4]
2,3-DiphenylquinoxalineChlorosulfonic acidNot specified76%[4]
Indole quinoxaline analogueChlorosulfonic acidRefluxLow to moderate (20-47.5%)[4]
1,4-dihydroquinoxaline-2,3-dioneChlorosulfonic acid0–5 °CGood (61-66%)[4]
5-AminoisoquinolineSodium nitrite, HCl, SO₂-10 °C to 10 °C>80%[6]
Amide S4Chlorosulfonic acid50 °C for 3h, then 60 °C for 3h40%[1]

Experimental Protocols

Protocol 1: Synthesis via Chlorosulfonation of a Quinoxaline Derivative

This protocol is a general procedure based on the reaction of a quinoxaline with chlorosulfonic acid.[4]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (e.g., 5-10 equivalents) to 0-5°C in an ice bath.

  • Reaction: Slowly add the quinoxaline starting material portion-wise to the cooled chlorosulfonic acid, ensuring the temperature remains below 10°C.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60°C) for several hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate of Quinoxaline-sulfonyl chloride is collected by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove excess acid.

  • Drying: Dry the product under vacuum to prevent hydrolysis.[7] The crude product can be used directly in the next step or recrystallized if necessary.

Protocol 2: Synthesis via Sandmeyer-Type Reaction

This protocol is based on the diazotization of an aminoquinoxaline followed by reaction with sulfur dioxide.[3][6]

  • Diazotization:

    • Dissolve 5-aminoquinoxaline in concentrated hydrochloric acid and cool the solution to -10°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature between -10°C and 10°C, to form the diazonium salt solution.[6]

  • Sulfonylchlorination:

    • In a separate flask, prepare a suspension of a copper(I) chloride catalyst in a solution of sulfur dioxide in acetic acid at 0°C.

    • Slowly add the previously prepared diazonium salt solution to this suspension.

    • Stir the reaction mixture at 0°C for 1 hour.[1]

  • Workup and Isolation:

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic phase with water.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the this compound.[6]

Visualizations

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_yield Is the yield low? start->check_yield check_purity Is the product impure? start->check_purity check_yield->check_purity No incomplete_reaction Potential Cause: Incomplete Reaction check_yield->incomplete_reaction Yes degradation Potential Cause: Product Degradation check_yield->degradation Yes substituent_effects Potential Cause: Substituent Effects check_yield->substituent_effects Yes byproducts Potential Cause: Side-Product Formation check_purity->byproducts Yes hydrolysis Potential Cause: Hydrolysis check_purity->hydrolysis Yes unreacted_sm Potential Cause: Unreacted Starting Material check_purity->unreacted_sm Yes end Improved Synthesis check_purity->end No solution_incomplete Solution: - Increase reagent excess - Increase reaction time/temp - Monitor with TLC incomplete_reaction->solution_incomplete solution_degradation Solution: - Use anhydrous conditions - Rapid, cold workup - Optimize temperature degradation->solution_degradation solution_substituent Solution: - Modify starting material - Change synthetic route substituent_effects->solution_substituent solution_incomplete->end solution_degradation->end solution_substituent->end solution_byproducts Solution: - Control temperature - Use inert atmosphere - Purify starting materials byproducts->solution_byproducts solution_hydrolysis Solution: - Strict anhydrous conditions - Fast, cold workup hydrolysis->solution_hydrolysis solution_unreacted_sm Solution: - Drive reaction to completion (TLC) - Chromatographic purification unreacted_sm->solution_unreacted_sm solution_byproducts->end solution_hydrolysis->end solution_unreacted_sm->end

Caption: Troubleshooting workflow for this compound synthesis.

Synthesis_Pathways cluster_0 Route 1: Chlorosulfonation cluster_1 Route 2: Sandmeyer-Type Reaction quinoxaline Quinoxaline Derivative product1 This compound quinoxaline->product1 Electrophilic Substitution chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->product1 amino_quinoxaline 5-Aminoqinoxaline diazonium_salt Diazonium Salt amino_quinoxaline->diazonium_salt NaNO2, HCl product2 This compound diazonium_salt->product2 so2_cucl SO2 / CuCl so2_cucl->product2

Caption: Common synthetic routes to this compound.

References

Technical Support Center: Purification of Crude Quinoxaline-5-sulfonyl Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude Quinoxaline-5-sulfonyl chloride by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during this purification process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for handling, storage, and characterization of the compound.

PropertyValueSource(s)
CAS Number 844646-88-4[1][2]
Molecular Formula C₈H₅ClN₂O₂S[1][2]
Molecular Weight 228.66 g/mol [1]
Appearance Powder[1]
Purity (Typical) ≥95% - 99%[1][2]
Storage Store in a dry, low-temperature environment.[1]

Experimental Protocol: Recrystallization of this compound (General Procedure)

The following is a generalized procedure for the recrystallization of crude this compound. The optimal solvent system and conditions may vary depending on the nature and quantity of impurities. It is recommended to first perform a small-scale solvent screen to identify the most suitable solvent or solvent system.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or a mixture such as Ethyl Acetate/Hexanes)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Activated charcoal (optional, for colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, filter flask)

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Solvent Selection:

    • Based on literature for similar compounds, ethanol or a solvent mixture like ethyl acetate/hexanes are good starting points.[3][4][5][6]

    • The ideal solvent should dissolve the crude product at elevated temperatures but have low solubility at room temperature or below.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).

    • Reheat the mixture to boiling for a few minutes while swirling.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield of crystals, further cool the flask in an ice bath for 15-30 minutes.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline powder.[1]

Recrystallization Workflow

Recrystallization_Workflow start Crude Quinoxaline-5- sulfonyl chloride dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool Clear filtrate ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the purification of crude this compound by recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: My product "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Solution: Reheat the solution until the oil redissolves. You can try adding a small amount of additional solvent. Allow the solution to cool more slowly. If the problem persists, consider using a different solvent or a solvent pair.[7]

Q2: The yield of my recrystallized product is very low. What are the possible reasons?

A: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: Before filtering, you can try to evaporate some of the solvent to concentrate the solution and then cool it again.

  • Premature crystallization: The product may have crystallized during hot filtration.

    • Solution: Ensure your filtration apparatus is pre-warmed, and perform the hot filtration as quickly as possible.

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acid.[8][9] This is a common issue if there is moisture in the solvents or on the glassware.[3]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q3: My final product is still colored. How can I remove the colored impurities?

A: Colored impurities can often be removed by using activated charcoal.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

Q4: No crystals are forming even after cooling in an ice bath. What should I do?

A: This usually indicates that the solution is not saturated.

  • Solutions:

    • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

    • Add a seed crystal: If you have a small crystal of the pure product, adding it to the solution can induce crystallization.

    • Reduce the solvent volume: As mentioned in Q2, you may have used too much solvent. Evaporate some of the solvent and try to cool the solution again.[7]

Q5: How can I be sure that the impurity is the corresponding sulfonic acid from hydrolysis?

A: The sulfonic acid impurity is significantly more polar than the sulfonyl chloride.

  • Solution: You can often detect the presence of the sulfonic acid by washing an organic solution of your crude product with a saturated aqueous solution of sodium bicarbonate.[3] The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer. You can then re-acidify the aqueous layer to see if a precipitate forms, or analyze it by other means.

Logical Relationship of Troubleshooting

Troubleshooting_Logic issue Recrystallization Issue oiling_out Product 'oiled out' issue->oiling_out low_yield Low Yield issue->low_yield colored_product Colored Product issue->colored_product no_crystals No Crystals Formed issue->no_crystals cause_oiling Rapid cooling or high solvent boiling point oiling_out->cause_oiling cause_low_yield1 Too much solvent low_yield->cause_low_yield1 cause_low_yield2 Premature crystallization low_yield->cause_low_yield2 cause_low_yield3 Hydrolysis of sulfonyl chloride low_yield->cause_low_yield3 cause_color Colored impurities present colored_product->cause_color cause_no_crystals Unsaturated solution no_crystals->cause_no_crystals solution_oiling Reheat, add more solvent, cool slowly cause_oiling->solution_oiling solution_low_yield1 Evaporate some solvent cause_low_yield1->solution_low_yield1 solution_low_yield2 Pre-warm filtration apparatus cause_low_yield2->solution_low_yield2 solution_low_yield3 Use anhydrous conditions cause_low_yield3->solution_low_yield3 solution_color Use activated charcoal cause_color->solution_color solution_no_crystals Scratch flask, add seed crystal, or reduce solvent cause_no_crystals->solution_no_crystals

Caption: A diagram illustrating the logical relationships between common recrystallization problems, their causes, and solutions.

References

Technical Support Center: Synthesis of Quinoxaline Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoxaline sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinoxaline sulfonamides?

A1: The most prevalent method involves a multi-step synthesis. First, a substituted o-phenylenediamine is condensed with a 1,2-dicarbonyl compound to form the quinoxaline core.[1][2] This is followed by electrophilic sulfonation, typically using chlorosulfonic acid, to generate a quinoxaline sulfonyl chloride intermediate.[3][4] Finally, the sulfonyl chloride is reacted with a primary or secondary amine to yield the desired quinoxaline sulfonamide.[3][5]

Q2: I'm observing a significant amount of a benzimidazole derivative as a byproduct. What is the likely cause and how can I prevent it?

A2: The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity in your 1,2-dicarbonyl compound.[6] This can occur if the dicarbonyl reagent has degraded.

Troubleshooting Steps:

  • Assess Reagent Purity: Before beginning the synthesis, check the purity of your 1,2-dicarbonyl compound using techniques like NMR or GC-MS.

  • Purify the Reagent: If impurities are detected, purify the dicarbonyl compound by recrystallization or chromatography.[6]

Q3: My reaction is producing quinoxaline N-oxides. How can I avoid this side reaction?

A3: Quinoxaline N-oxides typically form through over-oxidation of the quinoxaline ring.[6] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are inadvertently introduced into your reaction. Some solvents, like DMSO, can act as oxidants at elevated temperatures.

  • Control the Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially for prolonged reactions at high temperatures.[6]

Q4: My TLC plate shows a spot that isn't my starting material or desired product, and it seems to be a stable intermediate. What could it be?

A4: You may be observing the formation of a stable dihydroquinoxaline intermediate. This occurs when the final oxidation step of the quinoxaline ring formation is incomplete, which is more common under non-oxidizing conditions.[6]

Troubleshooting Steps:

  • Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere for a period after the initial condensation can facilitate the oxidation to the aromatic quinoxaline.[6]

  • Catalyst Choice: Certain transition metal-based catalysts can aid in the final oxidation step.

Troubleshooting Guides

Issue 1: Low Yield of Quinoxaline Sulfonamide
Potential Cause Troubleshooting/Solution
Incomplete Sulfonation Ensure an adequate excess of chlorosulfonic acid is used. Monitor the reaction progress by TLC to confirm the complete consumption of the starting quinoxaline.
Hydrolysis of Sulfonyl Chloride The quinoxaline sulfonyl chloride intermediate is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. It is advisable to use the crude sulfonyl chloride immediately in the next step.[7]
Inefficient Amination The reactivity of the amine is crucial. Electron-rich amines react faster, while electron-poor amines may require longer reaction times or heating. The choice of base (e.g., pyridine, triethylamine) and solvent can also significantly impact the reaction rate.
Suboptimal Reaction Conditions Screen different solvents and temperatures. Greener protocols using ethanol or even water have demonstrated high efficiency in the synthesis of the quinoxaline core.[8]
Product Loss During Work-up Ensure the pH of the aqueous layer is appropriate for your sulfonamide's pKa to prevent it from remaining in the aqueous phase during extraction. Perform multiple extractions to maximize recovery.[9]
Issue 2: Multiple Unidentified Spots on TLC
Potential Cause Troubleshooting/Solution
Decomposition of Starting Materials or Product Lower the reaction temperature and shorten the reaction time. Ensure the purity of your starting materials. Consider using a milder catalyst.[6]
Complex Side Reactions The solvent can influence chemoselectivity. A very dilute reaction might favor intramolecular side reactions, while a highly concentrated one could lead to intermolecular side products.[8]
Di-sulfonation In the sulfonation step, using a large excess of chlorosulfonic acid or high temperatures can lead to the introduction of a second sulfonyl chloride group on the quinoxaline ring.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting/Solution
Product is Unstable on Silica Gel Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[9] Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[9]
Co-elution of Impurities If silica gel chromatography does not provide adequate separation, consider using preparative HPLC or reverse-phase chromatography (e.g., C18 column).[10]
Colored Impurities If the product is colored, dissolve it in a suitable hot solvent and add a small amount of activated charcoal. Gently heat and swirl the mixture, followed by hot gravity filtration to remove the charcoal before crystallization.[9]

Data Presentation

Table 1: Comparison of Synthetic Methods for 2,3-Diphenylquinoxaline

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)Reference(s)
Classical CondensationNone (thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min51 - 75%[11]
Microwave-AssistedAcidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%[11]
Heterogeneous CatalysisCuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%[11][12]
Green SynthesisPhenol (20 mol%)EtOH/H₂O (7:3)Room Temperature15 min98%[13]
Lewis Acid CatalysisCrCl₂·6H₂OEthanolRoom Temperature36 min92%[14]
Lanthanide-Based CatalystCerium (IV) Ammonium Nitrate (CAN)AcetonitrileRoom Temperature20 min80 - 98%[15]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride

This protocol is adapted from a procedure with reported good yields.[3]

Materials:

  • 2,3-Diphenylquinoxaline

  • Chlorosulfonic acid

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a gas outlet, place 2,3-diphenylquinoxaline.

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 2,3-diphenylquinoxaline-6-sulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product is typically used immediately in the next step without further purification.

Protocol 2: Synthesis of N-Aryl-2,3-diphenylquinoxaline-6-sulfonamide

This protocol describes a general procedure for the amination of the sulfonyl chloride intermediate.[3]

Materials:

  • 2,3-Diphenylquinoxaline-6-sulfonyl chloride

  • Substituted primary or secondary amine

  • Pyridine or triethylamine

  • Anhydrous acetone or other suitable solvent

Procedure:

  • Dissolve 2,3-diphenylquinoxaline-6-sulfonyl chloride in anhydrous acetone.

  • Add the desired amine and a base (e.g., pyridine or triethylamine).

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • After cooling, pour the reaction mixture into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Signaling Pathway and Experimental Workflow Diagrams

Quinoxaline sulfonamides have been identified as potent inhibitors of several key signaling pathways implicated in cancer and inflammation.

PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth QuinoxalineSulfonamide Quinoxaline Sulfonamide QuinoxalineSulfonamide->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

ASK1_Signaling_Pathway Stress Oxidative Stress (ROS) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Activate Apoptosis Apoptosis JNK->Apoptosis p38 p38 MAPK MKK3_6->p38 Activate p38->Apoptosis Inflammation Inflammation p38->Inflammation QuinoxalineSulfonamide Quinoxaline Sulfonamide QuinoxalineSulfonamide->ASK1 Inhibits

Caption: ASK1 Stress-Activated Signaling Pathway.

ALK5_Signaling_Pathway TGFb TGF-β TBRII TGFβRII TGFb->TBRII Binds ALK5 ALK5 (TGFβRI) TBRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 ALK5->pSmad2_3 SmadComplex Smad Complex pSmad2_3->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneTranscription Gene Transcription (Fibrosis, etc.) Nucleus->GeneTranscription QuinoxalineSulfonamide Quinoxaline Sulfonamide QuinoxalineSulfonamide->ALK5 Inhibits Experimental_Workflow Start Start: Crude Reaction Mixture TLC TLC Analysis Start->TLC Decision1 Low Yield? TLC->Decision1 Troubleshoot1 Troubleshoot: - Check Reagents - Optimize Conditions - Change Catalyst Decision1->Troubleshoot1 Yes Decision2 Multiple Spots? Decision1->Decision2 No Troubleshoot1->Start Troubleshoot2 Troubleshoot: - Identify Byproducts - Adjust Stoichiometry - Inert Atmosphere Decision2->Troubleshoot2 Yes Workup Aqueous Work-up & Extraction Decision2->Workup No Troubleshoot2->Start Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Final Pure Quinoxaline Sulfonamide Purification->Final

References

Preventing hydrolysis of Quinoxaline-5-sulfonyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Quinoxaline-5-sulfonyl chloride, with a primary focus on preventing its hydrolysis.

Troubleshooting Guide: Hydrolysis and Other Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Hydrolysis of the sulfonyl chloride: This is the most common cause of low yield. Sulfonyl chlorides are highly reactive and readily react with water to form the corresponding sulfonic acid.[1]- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.[2]- Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.- During workup, use ice-cold water and minimize the contact time between the product and the aqueous phase.[1]
Incomplete reaction: The starting material may not be fully consumed.- Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or LC-MS.- Ensure the correct stoichiometry of reagents is used.
Sub-optimal reagents: The quality of the starting quinoxaline or the chlorosulfonating agent can affect the reaction outcome.- Use freshly distilled or high-purity chlorosulfonic acid or thionyl chloride.- Verify the purity of the starting quinoxaline derivative.
Presence of Quinoxaline-5-sulfonic acid as a major byproduct Significant hydrolysis during reaction or workup: Introduction of moisture at any stage will lead to the formation of the sulfonic acid.- Strictly adhere to anhydrous conditions throughout the synthesis and workup.[2]- If an aqueous workup is unavoidable, perform it rapidly at low temperatures.- Consider an alternative workup, such as quenching the reaction mixture by pouring it onto crushed ice and quickly extracting the product with a dry organic solvent.
Inefficient extraction: The desired sulfonyl chloride may not be fully extracted from the aqueous phase, leading to its hydrolysis over time.- Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate).- Perform multiple extractions to ensure complete recovery of the product.
Formation of colored impurities Side reactions: Decomposition of the starting material or product under the reaction conditions.- Maintain the recommended reaction temperature; avoid excessive heating.- Purify the crude product using column chromatography on silica gel with a non-polar eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The primary challenge is preventing the hydrolysis of the sulfonyl chloride group. This compound is highly susceptible to reaction with water, which converts it to the corresponding and often undesired Quinoxaline-5-sulfonic acid. This significantly reduces the yield of the desired product.

Q2: What are the best practices for handling and storing this compound?

A2: this compound should be handled in a dry, inert atmosphere as much as possible. It should be stored in a tightly sealed container under argon or nitrogen, in a cool, dry place away from moisture.

Q3: Can I use thionyl chloride instead of chlorosulfonic acid for the synthesis?

A3: While chlorosulfonic acid is commonly used for direct chlorosulfonation of the quinoxaline ring, thionyl chloride is typically used to convert a sulfonic acid to a sulfonyl chloride. If you start with Quinoxaline-5-sulfonic acid, then thionyl chloride, often with a catalytic amount of DMF, would be the appropriate reagent.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be carefully quenched with a small amount of cold water and extracted with an organic solvent before analysis.

Q5: What is the best method for purifying crude this compound?

A5: Purification can be challenging due to the compound's reactivity. If the crude product is an oil, it should be separated from the aqueous layer as quickly as possible. If it is a solid, it can be collected by filtration, washed with cold water, and dried under vacuum. For higher purity, column chromatography on silica gel using anhydrous solvents is recommended. Recrystallization from a non-polar, anhydrous solvent can also be effective.

Quantitative Data Summary

The yield of quinoxaline sulfonyl chlorides can vary significantly based on the starting material and reaction conditions. The following table summarizes reported yields for the synthesis of various quinoxaline sulfonyl chloride derivatives.

Starting MaterialChlorosulfonating AgentReaction ConditionsYield (%)Reference
2-(4-methoxyphenyl)quinoxalineChlorosulfonic acidNot specified85[3]
2,3-diphenylquinoxalineChlorosulfonic acidRoom temperature76[3]
Indole quinoxaline analogueChlorosulfonic acidRefluxNot specified (product used in next step)[3]
1,4-dimethylquinoxaline-2,3(1H,4H)-dioneChlorosulfonic acidNot specifiedNot specified (product used in next step)

Experimental Protocols

Protocol 1: Synthesis of a Quinoxaline Sulfonyl Chloride Derivative via Chlorosulfonation

This protocol is adapted from the synthesis of similar quinoxaline sulfonyl chloride derivatives and emphasizes anhydrous conditions to minimize hydrolysis.

Materials:

  • Quinoxaline derivative (1 equivalent)

  • Chlorosulfonic acid (at least 4 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution (ice-cold)

  • Brine (ice-cold)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the quinoxaline derivative.

  • Addition of Chlorosulfonic Acid: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add chlorosulfonic acid dropwise to the quinoxaline derivative with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with anhydrous dichloromethane.

  • Washing: Wash the organic layer sequentially with ice-cold water, ice-cold saturated sodium bicarbonate solution, and finally with ice-cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of anhydrous hexane and ethyl acetate as the eluent.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield of this compound start Low Yield Observed check_hydrolysis Check for Hydrolysis (Presence of Sulfonic Acid) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No improve_anhydrous Improve Anhydrous Conditions: - Oven-dry glassware - Use anhydrous reagents/solvents - Inert atmosphere hydrolysis_present->improve_anhydrous optimize_workup Optimize Workup: - Use ice-cold solutions - Minimize contact time with water - Rapid extraction hydrolysis_present->optimize_workup check_reaction_completion Check Reaction Completion (TLC/LC-MS) no_hydrolysis->check_reaction_completion final_check Re-evaluate Yield improve_anhydrous->final_check optimize_workup->final_check incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Yes complete_reaction Reaction Complete check_reaction_completion->complete_reaction No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Cautiously increase temperature - Check reagent stoichiometry incomplete_reaction->optimize_conditions check_reagent_quality Check Reagent Quality complete_reaction->check_reagent_quality optimize_conditions->final_check poor_reagents Reagents Impure check_reagent_quality->poor_reagents Yes good_reagents Reagents are Pure check_reagent_quality->good_reagents No purify_reagents Purify/Replace Reagents poor_reagents->purify_reagents good_reagents->final_check purify_reagents->final_check

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Synthesis and Hydrolysis Pathway

Synthesis_and_Hydrolysis Synthesis and Hydrolysis of this compound quinoxaline Quinoxaline sulfonyl_chloride This compound (Desired Product) quinoxaline->sulfonyl_chloride Chlorosulfonation sulfonic_acid Quinoxaline-5-sulfonic acid (Hydrolysis Product) sulfonyl_chloride->sulfonic_acid Hydrolysis reagents Chlorosulfonic Acid (ClSO3H) water Water (H2O)

Caption: The chemical pathway for the synthesis of this compound and its subsequent hydrolysis.

References

Technical Support Center: Optimization of Coupling Reactions with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during coupling reactions with sterically hindered amines.

Troubleshooting Guide: Low or No Product Formation

Issue: My coupling reaction is resulting in low to no yield when using a sterically hindered amine.

This is a common challenge due to the steric bulk around the nitrogen atom, which hinders the approach of the electrophile. The following guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Potential CauseRecommended Solution & Rationale
Inefficient Coupling Reagent Standard coupling reagents like DCC or EDC are often not potent enough for sterically demanding couplings.[1][2] Solution: Switch to a more powerful activating reagent. Uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive intermediates that can overcome the steric barrier.[1][3] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]
Insufficient Reaction Time or Temperature Steric hindrance dramatically slows down the reaction rate.[1] Solution: Increase the reaction time, for instance, from 1-2 hours to overnight.[1] Applying gentle heat can also help overcome the activation energy barrier; however, this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted synthesis is a highly effective method to drive difficult couplings to completion quickly and efficiently by utilizing microwave energy to heat the reaction.[1]
Suboptimal Solvent Choice The solvent plays a critical role in solvating the reactants and intermediates. Inadequate solvation can lead to aggregation, further hindering the reaction.[1] Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1] For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Reduced Nucleophilicity of the Amine The steric bulk adjacent to the amine can reduce its nucleophilicity, making it a less effective reactant.[2] Solution: In addition to using a more potent coupling reagent, consider using a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine to activate the carboxylic acid without competing with the hindered amine.[2]
Aggregation of Reactants Hydrophobic sequences, especially those containing hindered residues, can aggregate, leading to incomplete reactions.[2] Solution: Besides optimizing the solvent, consider performing the reaction at a higher dilution to disfavor intermolecular aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields with hindered amines?

Low coupling yields are typically due to a combination of factors:

  • Steric Hindrance: The bulky groups near the amine physically block the reaction site.[2]

  • Reduced Nucleophilicity: The electronic and steric environment of the amine can make it less reactive.[2]

  • Inappropriate Coupling Reagent: Standard reagents may not be sufficiently reactive.[2]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time are not optimized for the challenging substrate.[2]

  • Aggregation: Reactants, particularly in peptide synthesis, can aggregate and become unavailable for reaction.[2]

Q2: Which coupling reagents are most effective for sterically hindered amines?

For sterically hindered amines, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[2][3]

Q3: How can I minimize racemization during the coupling of chiral-hindered amines?

Racemization is a critical side reaction to control. Here are some strategies:

  • Choice of Reagent and Additive: Use coupling reagents known to suppress racemization, such as those that form active esters less prone to racemization. Additives like HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[2] Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization.[2]

  • Base Selection: The choice and amount of base can significantly influence racemization.[2] Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like DIPEA.[2]

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[2] If heating is necessary, it should be carefully optimized for the shortest possible time.[2]

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component.[2]

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction.[1] It is a useful strategy when a coupling reaction is known to be difficult or when a test (like the ninhydrin test in solid-phase peptide synthesis) indicates an incomplete reaction.[2]

Data Presentation

Table 1: Comparison of Coupling Reagent Classes for Hindered Amines

Reagent ClassExamplesReactivityNotes
Carbodiimides DCC, EDCLow-ModerateOften insufficient for hindered couplings; can lead to side products that are difficult to remove.[1][2]
Uronium/Aminium Salts HATU, HBTU, HCTUHighHighly effective for hindered couplings due to the formation of reactive acyl-guanidinium species.[1][3]
Phosphonium Salts PyBOP, PyAOPHighAlso very effective and are reported to cause less racemization compared to uronium salts in some cases.[2]
Acyl Halogenating Reagents TFFH, BTCVery HighUsed for extremely hindered systems by forming highly reactive acyl fluorides or chlorides.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Coupling with a Hindered Amine using HATU

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or NMP).

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents) to the carboxylic acid solution. Stir the mixture for 1-5 minutes to allow for pre-activation.

  • Coupling: Add the sterically hindered amine (1.2 equivalents) to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). For very hindered amines, the reaction may require extended time (e.g., 12-24 hours) or gentle heating.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation: In a dry reaction vessel, dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction: In a separate vessel, dissolve the hindered amine (1.2 equivalents) and a non-nucleophilic base in an anhydrous solvent. Add the solution containing the acyl fluoride to the amine solution.

  • Reaction and Monitoring: Allow the reaction to proceed, monitoring for completeness. Reaction times can be significantly longer.[1]

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in Protocol 1.

Visualizations

Troubleshooting_Workflow Start Low or No Product in Coupling Reaction CheckReagent Is the Coupling Reagent Potent Enough? Start->CheckReagent UpgradeReagent Switch to Uronium/Phosphonium Salt (e.g., HATU, PyBOP) or Acyl Fluoride CheckReagent->UpgradeReagent No CheckConditions Are Reaction Conditions Optimized? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions IncreaseTimeTemp Increase Reaction Time and/or Temperature (with caution) CheckConditions->IncreaseTimeTemp No CheckSolvent Is the Solvent Optimal? CheckConditions->CheckSolvent Yes IncreaseTimeTemp->CheckSolvent ChangeSolvent Switch to NMP or a Solvent Mixture (e.g., DCM/DMF/NMP) CheckSolvent->ChangeSolvent No DoubleCouple Consider Double Coupling CheckSolvent->DoubleCouple Yes ChangeSolvent->DoubleCouple Success Successful Coupling DoubleCouple->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Amide_Bond_Formation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate AmideBond Amide Bond (R-CO-NH-R') ActivatedIntermediate->AmideBond + HinderedAmine Sterically Hindered Amine (R'-NH2) HinderedAmine->AmideBond Byproducts Byproducts AmideBond->Byproducts

Caption: General mechanism of amide bond formation.

References

Troubleshooting low conversion rates in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis reaction shows a low conversion rate. What are the primary factors to investigate?

Low conversion rates in sulfonamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is crucial for identifying the root cause. The most common synthesis method involves the reaction of a sulfonyl chloride with an amine, typically in the presence of a base like pyridine to neutralize the HCl generated.[1]

Initial Troubleshooting Steps:

  • Reagent Quality: Verify the purity and integrity of your starting materials. Sulfonyl chlorides are particularly sensitive to moisture.[2][3]

  • Reaction Conditions: Ensure optimal temperature, solvent, and stoichiometry. The reaction environment plays a critical role in reaction kinetics and equilibrium.

  • Moisture Control: The presence of water can hydrolyze the sulfonyl chloride, reducing the amount available to react with the amine.

  • Base Stoichiometry: An insufficient amount of base can lead to the protonation of the amine starting material by the generated HCl, rendering it non-nucleophilic.

  • Side Reactions: Competing reactions can consume starting materials or lead to the formation of undesired byproducts.

Below is a troubleshooting workflow to diagnose the issue systematically.

G cluster_solutions Potential Solutions start Low Conversion Rate Observed reagent_check Step 1: Verify Reagent Quality - Purity of Amine? - Purity & Reactivity of Sulfonyl Chloride? - Anhydrous Solvent & Base? start->reagent_check conditions_check Step 2: Review Reaction Conditions - Correct Stoichiometry? - Optimal Temperature? - Appropriate Solvent? reagent_check->conditions_check Reagents OK purify_reagents Purify/Replace Starting Materials - Recrystallize Amine - Use Fresh/Redistilled Sulfonyl Chloride - Dry Solvent/Base reagent_check->purify_reagents Issue Found side_reactions Step 3: Investigate Side Reactions - Evidence of Sulfonyl Chloride Hydrolysis? - Polymerization (if bifunctional)? - Amine Protection Issues? conditions_check->side_reactions Conditions OK optimize_conditions Optimize Reaction Conditions - Adjust Stoichiometry (e.g., excess amine) - Vary Temperature - Screen Solvents conditions_check->optimize_conditions Issue Found analysis Step 4: Analyze Crude Reaction Mixture - Use TLC, LC-MS, or NMR - Identify Starting Materials, Product, and Byproducts side_reactions->analysis No Obvious Issues minimize_side_reactions Minimize Side Reactions - Ensure Anhydrous Conditions - Add Base Slowly - Use Protecting Groups side_reactions->minimize_side_reactions Issue Found analysis->optimize_conditions Unreacted Starting Material analysis->minimize_side_reactions Byproducts Identified

Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
Q2: How can I optimize reaction conditions to improve my sulfonamide yield?

Optimizing reaction conditions is critical for maximizing conversion rates. Key parameters to consider include the choice of solvent, base, temperature, and reagent stoichiometry.

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents are often preferred. A study on calcium triflimide-activated sulfonamide synthesis showed that sterically congested alcohols like t-amyl alcohol and t-butanol provided the highest yields, while polar aprotic solvents like acetonitrile (MeCN) and DMF resulted in a significant drop in conversion.[4]

Table 1: Effect of Solvent on Sulfonamide Synthesis Yield

Entry Solvent Yield (%)[4]
1 t-amylOH 79
2 t-BuOH 75
3 i-PrOH 68
4 MeCN 15
5 DMF <5
6 Toluene 55

Reaction Conditions: PhSO₂F (1 equiv), aniline (2 equiv), Ca(NTf₂)₂ (1 equiv), Solvent (0.32 M), 60 °C, 24 h.[4]

Base and Stoichiometry: A base is typically added to neutralize the HCl generated during the reaction of an amine with a sulfonyl chloride.[1] Pyridine is a common choice. Using a slight excess of the amine can also drive the reaction to completion, but this may complicate purification. For less reactive amines or sulfonyl chlorides, stronger, non-nucleophilic bases may be required.

Temperature: Most sulfonamide syntheses are run at temperatures ranging from 0 °C to reflux.[5] If the reaction is sluggish at room temperature, gentle heating can increase the rate. However, excessive heat can promote side reactions and decomposition. For highly reactive starting materials, cooling the reaction mixture, especially during the addition of the sulfonyl chloride, is recommended to control the reaction.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol) and a suitable base (e.g., pyridine, 1.2 mmol) in an anhydrous solvent (e.g., acetonitrile, 15 mL).[5]

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of the sulfonyl chloride (1.0 mmol) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for the prescribed time (typically 1-24 hours).[5] Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.[5]

Q3: I suspect my starting materials are causing the low yield. How can I assess their quality and what are the alternatives?

The quality of starting materials is paramount. Sulfonyl chlorides are highly reactive and prone to degradation, while amines can have varying levels of purity.

Assessing Starting Material Quality:

  • Sulfonyl Chlorides: These compounds are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[2][3]

    • Check for: A pungent, sharp odor. The solid should be crystalline and free-flowing.

    • Test: Use a fresh bottle or purify the existing material. Distillation under reduced pressure is an option for liquids, while recrystallization can work for solids.

  • Amines: The purity of the amine is also crucial. Impurities can compete in the reaction.

    • Check for: Discoloration. Many amines oxidize on exposure to air and light.

    • Test: Purify by distillation or recrystallization. Ensure the amine is fully dried before use.

Alternative Synthetic Routes: If the classic sulfonyl chloride method is problematic, several alternative strategies exist that avoid the need for pre-formed sulfonyl chlorides.[6][7][8]

  • From Thiols/Disulfides: Thiols can be converted to sulfonamides through electrochemical oxidative coupling with amines.[9] This method avoids harsh chemical oxidants. Disulfides are also competent coupling partners.[9]

  • From Carboxylic Acids: A one-pot method allows for the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in the same vessel.[10][11]

  • From Sulfinate Salts: Sulfinate salts can react with an electrophilic nitrogen source to form primary sulfonamides.[2][3]

G cluster_routes Alternative Synthetic Pathways Target Target Sulfonamide R-SO2-NR'R'' Route1 Classic Route: Sulfonyl Chloride + Amine Route1->Target Route2 From Thiol/Disulfide: Thiol/Disulfide + Amine (Electrochemical Oxidation) Route2->Target Route3 From Carboxylic Acid: Ar-COOH -> [Ar-SO2Cl] -> Sulfonamide (One-Pot Decarboxylative Halosulfonylation) Route3->Target Route4 From Sulfinate Salt: Sulfinate + NH2+ Source (For Primary Sulfonamides) Route4->Target

Caption: Major synthetic routes to sulfonamides.
Q4: What are the most common side reactions in sulfonamide synthesis, and how can they be minimized?

Side reactions can significantly lower the yield of the desired sulfonamide. Key competing reactions include hydrolysis of the sulfonyl chloride and side reactions involving the amine.

Common Side Reactions:

  • Hydrolysis of Sulfonyl Chloride: Water present in the reaction mixture will react with the sulfonyl chloride to form the unreactive sulfonic acid (R-SO₃H).

    • Minimization: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[3]

  • Formation of Disulfonamide: If a primary amine (R'-NH₂) is used, it is possible for a second molecule of sulfonyl chloride to react with the initially formed sulfonamide, leading to a disulfonamide product (R-SO₂-N(R')-SO₂-R). This is more likely if a large excess of sulfonyl chloride is used.

    • Minimization: Use a slight excess of the amine or control the stoichiometry carefully. Add the sulfonyl chloride slowly to the amine solution to maintain a low concentration of the electrophile.

  • Polymerization: If both the amine and the sulfonyl chloride starting materials contain a second reactive functional group, polymerization can occur.

    • Minimization: Use protecting groups for other reactive sites on the molecules to prevent them from participating in the reaction.[12] For example, an aniline's amino group is often protected as an acetanilide before subsequent reactions like chlorosulfonylation to prevent side reactions.[12][13]

Q5: How can I effectively monitor the progress of my sulfonamide synthesis?

Monitoring reaction progress is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times or heating.

Analytical Techniques for Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

    • Protocol: Spot the reaction mixture on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system. Visualize the spots under UV light or with a staining agent. The disappearance of the limiting reagent spot and the appearance of a new product spot indicate reaction progress.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative way to monitor the reaction by measuring the peak areas of reactants and products over time.[14][15]

    • Protocol: Periodically, take a small aliquot from the reaction mixture, quench it, and dilute it with the mobile phase. Inject the sample into the HPLC system. A C18 column is commonly used with a mobile phase gradient of water (often with 0.1% formic acid) and acetonitrile.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that combines the separation capabilities of HPLC with the mass identification of mass spectrometry. It is highly effective for identifying the product, any intermediates, and byproducts in the reaction mixture.[15][16]

Table 2: Comparison of Analytical Techniques for Reaction Monitoring

Technique Primary Use Advantages Limitations
TLC Qualitative Progress Fast, inexpensive, simple setup Not quantitative, lower resolution
HPLC Quantitative Analysis High precision and accuracy, quantitative[14] More complex instrumentation, longer analysis time

| LC-MS | Structural Confirmation | High sensitivity and selectivity, identifies byproducts[15] | Expensive equipment, requires expertise |

References

Impact of solvent choice on the stability of Quinoxaline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the stability of Quinoxaline-5-sulfonyl chloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading in the solvent I've chosen. What are the general stability concerns with this compound?

A1: this compound, like many heteroaromatic sulfonyl chlorides, is a reactive molecule and can be susceptible to degradation.[1][2][3] The primary degradation pathway is hydrolysis, which can occur even with trace amounts of water in the solvent.[1] Other potential degradation routes include solvolysis with protic solvents and, under certain conditions, formal extrusion of sulfur dioxide (SO2).[1] Therefore, the choice of an appropriate solvent is critical to ensure the integrity of the compound during your experiments.

Q2: Which solvents are recommended for dissolving this compound to maximize its stability?

A2: For maximal stability, it is recommended to use anhydrous aprotic solvents. Suitable options include:

  • Aprotic Polar Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Aprotic Non-Polar Solvents: Toluene, Dichloromethane (DCM), Chloroform

It is crucial to use solvents with very low water content, as even small amounts of moisture can lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.

Q3: Are there any solvents I should avoid when working with this compound?

A3: Yes. Protic solvents should generally be avoided unless they are intended as a reactant. These include:

  • Water

  • Alcohols (e.g., methanol, ethanol)

  • Primary and secondary amines

These solvents contain reactive hydroxyl (-OH) or amino (-NH) groups that can readily react with the electrophilic sulfonyl chloride, leading to the formation of sulfonic acids, sulfonates, or sulfonamides, respectively.

Q4: I suspect my this compound has degraded. What are the likely degradation products?

A4: The most common degradation product resulting from contact with water is Quinoxaline-5-sulfonic acid . If a protic solvent like an alcohol (e.g., methanol) is used, the corresponding methyl quinoxaline-5-sulfonate ester may be formed. These degradation products can significantly impact the outcome of your reaction by reducing the yield of the desired product and introducing impurities.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4] An HPLC method can be developed to separate this compound from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining amount of the starting material and assess the rate of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in a reaction using this compound. Degradation of the sulfonyl chloride in the reaction solvent.- Ensure the use of anhydrous aprotic solvents. - Prepare the solution of this compound immediately before use. - Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.
Appearance of an unexpected, more polar spot on TLC analysis. Hydrolysis of the sulfonyl chloride to the sulfonic acid.- Verify the water content of your solvent. - Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
Inconsistent reaction outcomes. Variable stability of this compound in the chosen solvent under different ambient conditions (e.g., humidity).- Standardize the experimental setup to minimize exposure to atmospheric moisture. - Consider performing the reaction in a glove box or under a continuous flow of inert gas.

Data Presentation

Solvent Type Examples Expected Stability of this compound Primary Degradation Pathway
Aprotic Non-Polar Toluene, HexaneHighMinimal degradation if anhydrous
Aprotic Polar Acetonitrile, DMF, DMSOModerate to HighSlow hydrolysis with trace water
Protic Polar Water, Methanol, EthanolLowRapid hydrolysis/solvolysis

Experimental Protocols

Protocol for Stability Assessment of this compound in a Selected Solvent using HPLC

This protocol outlines a general procedure to assess the stability of this compound in a chosen organic solvent.

1. Materials and Reagents:

  • This compound

  • High-purity anhydrous solvent of interest (e.g., Acetonitrile)

  • HPLC-grade Acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Volumetric flasks and pipettes

  • HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen anhydrous solvent in a 10 mL volumetric flask.

  • Ensure the solvent is at the desired experimental temperature before adding the compound.

  • Stopper the flask and mix thoroughly until the solid is completely dissolved. This is your stock solution (Time = 0).

3. Stability Study Setup:

  • Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). This will serve as the initial time point (T=0).

  • Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 40°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution and dilute it to the same concentration as the initial sample for HPLC analysis.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Integrate the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining compound against time to visualize the degradation profile.

Visualizations

cluster_solvent Solvent Properties cluster_stability Stability Outcome Solvent Choice of Solvent Protic Protic Solvent->Protic is Aprotic Aprotic Solvent->Aprotic is Water Water Content Solvent->Water has Degraded Degraded Solution Protic->Degraded Stable Stable Solution Aprotic->Stable Aprotic->Degraded Trace H2O Water->Degraded High

Figure 1. Logical relationship between solvent properties and the stability of this compound.

start Start: Prepare Stock Solution (T=0) store Store Solution under Test Conditions start->store dilute Dilute Sample for Analysis start->dilute Initial Sample (T=0) sample Withdraw Aliquot at Time Interval (Tx) store->sample Periodically sample->dilute hplc HPLC Analysis dilute->hplc data Data Analysis: Compare Peak Areas hplc->data end End: Determine Degradation Profile data->end

Figure 2. Experimental workflow for assessing the stability of this compound in a chosen solvent.

References

Byproduct formation in the synthesis of substituted quinoxaline sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinoxaline sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the quinoxaline core?

A1: The most prevalent method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is versatile and can be catalyzed by various acids or metal catalysts. Alternative methods include the oxidative cyclization of α-halo ketones with o-phenylenediamines and reactions involving α-hydroxy ketones.[1][2]

Q2: What are the typical steps for introducing the sulfonamide moiety?

A2: The sulfonamide group is generally introduced in a two-step process. First, the pre-formed quinoxaline ring undergoes electrophilic chlorosulfonation using chlorosulfonic acid (ClSO₃H) to yield a quinoxaline sulfonyl chloride intermediate.[3] Subsequently, this reactive intermediate is treated with a primary or secondary amine in the presence of a base to form the desired substituted quinoxaline sulfonamide.[3][4]

Q3: I am observing a significant amount of a benzimidazole byproduct. What is the likely cause and how can I minimize it?

A3: Benzimidazole formation is a common side reaction that occurs when the o-phenylenediamine starting material reacts with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl reagent.[5][6]

  • Troubleshooting:

    • Assess Reagent Purity: Before starting the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS.

    • Purify Reagents: If impurities are detected, purify the 1,2-dicarbonyl compound by recrystallization or column chromatography.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the 1,2-dicarbonyl compound, which can generate acidic impurities.[6]

Q4: My final product is contaminated with a quinoxaline N-oxide. How can this be avoided?

A4: Quinoxaline N-oxides are formed through over-oxidation of the quinoxaline ring. This can happen if the reaction conditions are too harsh or if an oxidizing agent is inadvertently present.[6]

  • Troubleshooting:

    • Avoid Strong Oxidants: Ensure no strong oxidizing agents are present unless required by the specific protocol.

    • Control Atmosphere: Performing the reaction under an inert atmosphere can prevent oxidation by atmospheric oxygen, especially at elevated temperatures.[6]

Q5: My reaction seems to stall, and I suspect the formation of a stable dihydroquinoxaline intermediate. How can I drive the reaction to completion?

A5: The formation of a dihydroquinoxaline indicates an incomplete final oxidation step. This is more common in non-oxidizing reaction conditions.

  • Troubleshooting:

    • Introduce a Mild Oxidant: Often, simply stirring the reaction mixture open to the air can facilitate oxidation to the aromatic quinoxaline.

    • Catalyst Choice: Certain transition metal catalysts can promote the final oxidation step.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Quinoxaline Sulfonamide
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Chlorosulfonation Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure an adequate excess of chlorosulfonic acid is used.Complete conversion to the quinoxaline sulfonyl chloride intermediate.
Hydrolysis of Sulfonyl Chloride Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[7]Minimized formation of the corresponding sulfonic acid, which is unreactive towards amines.
Side Reactions of the Amine If the amine is weakly nucleophilic, more forcing conditions (higher temperature, stronger base) may be necessary.[7]Improved conversion to the desired sulfonamide.
Formation of Bis-sulfonated Byproducts Use a controlled stoichiometry of chlorosulfonic acid. The reaction temperature should be kept low to reduce the likelihood of multiple sulfonations on activated aromatic rings.Reduced formation of di-sulfonated quinoxaline byproducts.
Problem 2: Difficulty in Product Purification
Observed Issue Troubleshooting Steps
Product co-elutes with starting materials on column chromatography. Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography. A gradient elution may be necessary.
Persistent colored impurities in the final product. Treat a solution of the crude product with activated charcoal, followed by hot filtration and recrystallization.
Separation of benzimidazole and quinoxaline sulfonamide. Utilize column chromatography with a carefully selected solvent system. Generally, quinoxalines are less polar than the corresponding benzimidazoles.[5][6]
Removal of unreacted amine and hydrolyzed sulfonyl chloride. An acidic wash can help remove unreacted basic amines as their corresponding salts. The sulfonic acid byproduct is often more polar and can be separated by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions on the Yield of 2,3-Diphenylquinoxaline

Catalyst Solvent Temperature (°C) Time (min) Yield (%) Reference
CrCl₂·6H₂OEthanolRoom Temp.1596[8]
PbBr₂EthanolRoom Temp.2593[8]
CuSO₄·5H₂OEthanolRoom Temp.3094[8]
Bentonite K-10EthanolRoom Temp.2095[9]
None (Microwave)Glycerol/Water904-685-91[9]

Table 2: Yields of Substituted Quinoxaline Sulfonamides

Quinoxaline Core Amine Yield (%) Reference
2,3-DiphenylquinoxalineVarious primary amines53-78[3]
2-(4-Methoxyphenyl)quinoxalineVarious aromatic aminesGood to Excellent[3]
Quinoxaline-2,3(1H,4H)-dioneVarious amino compounds61-66[3]
Indolo[2,3-b]quinoxalineVarious substituted amines20-47.5[3]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol is a general procedure adapted from common literature methods.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Ethanol

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in warm ethanol.

  • In a separate flask, dissolve benzil (1 equivalent) in warm ethanol.

  • Add the benzil solution to the o-phenylenediamine solution.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Synthesis of a Substituted 2,3-Diphenylquinoxaline-6-sulfonamide

This protocol is a general procedure for the sulfonylation and amination of a quinoxaline core.

Materials:

  • 2,3-Diphenylquinoxaline

  • Chlorosulfonic acid

  • A primary or secondary amine

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

  • Chlorosulfonation:

    • Cool a flask containing chlorosulfonic acid (excess) in an ice bath.

    • Slowly add 2,3-diphenylquinoxaline to the cooled chlorosulfonic acid with stirring.

    • Allow the reaction mixture to stir at low temperature for a specified time, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Sulfonamide Formation:

    • Dissolve the dried quinoxaline sulfonyl chloride in an anhydrous solvent.

    • Add the desired primary or secondary amine (1-1.2 equivalents) and a base (e.g., pyridine, triethylamine) to the solution.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted quinoxaline sulfonamide.

Mandatory Visualizations

Byproduct_Formation cluster_main Main Synthetic Pathway cluster_side Side Reactions OPD o-Phenylenediamine Dihydroquinoxaline Dihydroquinoxaline (Intermediate) OPD->Dihydroquinoxaline Condensation Benzimidazole Benzimidazole Byproduct OPD->Benzimidazole Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Dihydroquinoxaline Quinoxaline Substituted Quinoxaline N_Oxide Quinoxaline N-Oxide Byproduct Quinoxaline->N_Oxide Over-oxidation Dihydroquinoxaline->Quinoxaline Oxidation Aldehyde_Impurity Aldehyde/Acid Impurity Aldehyde_Impurity->Benzimidazole

Caption: Potential byproduct formation pathways in quinoxaline synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Condensation Optimize Condensation (Temp, Time, Catalyst) Check_Purity->Optimize_Condensation Impurities in o-phenylenediamine or 1,2-dicarbonyl Optimize_Sulfonylation Optimize Sulfonylation (Anhydrous, Temp) Check_Purity->Optimize_Sulfonylation Moisture in solvents or reagents Purification Purification Strategy (Recrystallization, Chromatography) Optimize_Condensation->Purification Optimize_Sulfonylation->Purification Pure_Product Pure Product High Yield Purification->Pure_Product

Caption: A logical workflow for troubleshooting quinoxaline sulfonamide synthesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Quinoxaline_Inhibitor Quinoxaline Sulfonamide Inhibitor Quinoxaline_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinoxaline sulfonamides.[10][11][12][13][14]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Quinoxaline_Inhibitor Quinoxaline Sulfonamide Inhibitor Quinoxaline_Inhibitor->PI3K Inhibits Quinoxaline_Inhibitor->mTOR Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and dual inhibition by quinoxaline sulfonamides.[14][15][16][17]

References

Technical Support Center: Scalable Synthesis of Quinoxaline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Quinoxaline-5-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic sulfonation of a quinoxaline precursor with a sulfonating agent, followed by chlorination. A common and effective sulfonating agent is chlorosulfonic acid (ClSO₃H). This reaction directly introduces the sulfonyl chloride group onto the quinoxaline ring.[1][2][3]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Handling of Hazardous Reagents: The process often involves highly corrosive and reactive substances like chlorosulfonic acid and thionyl chloride, which require specialized equipment and stringent safety protocols.[4]

  • Exothermic Reactions: The quenching step of the reaction mixture is typically highly exothermic and necessitates careful temperature control to prevent runaway reactions.[4]

  • Byproduct Formation: Unwanted side products such as quinoxaline N-oxides, benzimidazole derivatives from starting material impurities, or incomplete reactions leading to dihydroquinoxalines can complicate purification and reduce yield.[5] Over-sulfonation or sulfonation at different positions can also occur.

  • Purification of the Final Product: Isolating pure this compound on a large scale can be difficult. Common methods include precipitation as a hydrochloride salt or crystallization, which may require optimization to achieve high purity and yield.[4][6]

Q3: How can I minimize the formation of the sulfonic acid impurity?

A3: The formation of the corresponding sulfonic acid is a common issue, often arising from the hydrolysis of the sulfonyl chloride product during workup. To minimize this, ensure that the workup is performed under anhydrous or near-anhydrous conditions where possible. The precipitated sulfonyl chloride should be filtered and dried under vacuum promptly to prevent hydrolysis.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time or temperature, but monitor for byproduct formation.[5] - Ensure the purity of the starting quinoxaline material.
Degradation of Product - Maintain strict temperature control throughout the reaction and workup. - Minimize exposure of the sulfonyl chloride to moisture to prevent hydrolysis.
Suboptimal Stoichiometry - Optimize the molar ratio of the quinoxaline substrate to the chlorosulfonating agent. An excess of the sulfonating agent may be required for complete conversion.[8]
Losses During Workup - Optimize the precipitation or crystallization solvent and conditions to maximize recovery of the product.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Steps
Quinoxaline N-oxide Formation - If the reaction is sensitive to air, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Benzimidazole Byproducts - Verify the purity of the 1,2-dicarbonyl compound if it is used in a preceding step to synthesize the quinoxaline ring. Aldehyde impurities can react with the o-phenylenediamine to form benzimidazoles.[5]
Dihydroquinoxaline Intermediate - If the quinoxaline ring formation is incomplete, introduce a mild oxidant, such as stirring the reaction mixture open to the air, to facilitate the final oxidation to the aromatic quinoxaline.[5]
Residual Acid or Base - Neutralize the final product by washing a solution of the compound with a mild aqueous base (e.g., saturated sodium bicarbonate solution) followed by a water wash before final drying.[6]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of quinoxaline sulfonyl chlorides and related compounds under various conditions.

Starting Material Reagents Conditions Yield Reference
Methoxyphenyl quinoxalineChlorosulfonic acidNeat85%[1]
2,3-diphenylquinoxalineChlorosulfonic acidNot specified76%[1]
4-fluoroisoquinoline sulfateLiquid sulfur trioxide, Thionyl chloride30°C to 70°CHigh Purity[4]
2,3-diphenylquinoxalineChlorosulfonic acidRoom temperatureGood to Excellent[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Chlorosulfonation

This protocol is a generalized procedure based on common methods for the synthesis of aryl sulfonyl chlorides.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet, cool chlorosulfonic acid (typically 3-5 equivalents) to 0-5 °C in an ice bath.

  • Addition of Quinoxaline: Slowly add the quinoxaline starting material portion-wise to the cooled chlorosulfonic acid, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS). Gentle heating may be required for less reactive substrates.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring, ensuring the temperature does not rise excessively. An organic solvent like methylene chloride can be added to the ice-water mixture before quenching.[4]

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or precipitation. For precipitation as a hydrochloride salt, an HCl solution in an organic solvent can be added.[4]

Safety Note: This synthesis involves highly corrosive and reactive reagents. It should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[4] The quenching step is highly exothermic and requires careful temperature control.[4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation start Start: Quinoxaline & Chlorosulfonic Acid cool Cool Reagents (0-5 °C) start->cool add Slow Addition of Quinoxaline cool->add react Stir at Room Temperature (or with gentle heating) add->react quench Quench on Ice/Water react->quench Reaction Completion extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry isolate Filter & Concentrate dry->isolate purify Purify (Crystallization/Precipitation) isolate->purify end End: this compound purify->end Final Product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_purity Purity Check cluster_issues Impurity Identification & Solutions cluster_yield Yield Check start Analyze Crude Product pure Is the product pure? start->pure n_oxide Is it N-Oxide? pure->n_oxide No yield Is the yield low? pure->yield Yes benzimidazole Is it Benzimidazole? n_oxide->benzimidazole No sol_n_oxide Use inert atmosphere. Lower reaction temperature. n_oxide->sol_n_oxide Yes dihydroquinoxaline Is it Dihydroquinoxaline? benzimidazole->dihydroquinoxaline No sol_benzimidazole Check dicarbonyl purity. benzimidazole->sol_benzimidazole Yes sol_dihydroquinoxaline Introduce mild oxidant (air). Optimize catalyst. dihydroquinoxaline->sol_dihydroquinoxaline Yes dihydroquinoxaline->yield No sol_yield Increase reaction time/temp. Check catalyst activity. yield->sol_yield Yes end Proceed to Purification yield->end No

Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.

References

Validation & Comparative

The Versatility of the Quinoxaline Scaffold: A Comparative Guide to the Structure-Activity Relationship of Quinoxaline-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The incorporation of a sulfonyl chloride moiety, particularly at the 5-position, provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. This guide offers a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols, to inform the rational design of novel therapeutic agents.

The core structure of quinoxaline, a fusion of benzene and pyrazine rings, has been a focal point for the development of compounds with anticancer, antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties.[1][2] The synthesis of quinoxaline-5-sulfonyl chloride and its subsequent derivatization into sulfonamides allows for systematic modifications of the molecule's physicochemical properties, which in turn modulates its biological activity.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives has revealed significant variations in potency and selectivity depending on the nature of the substituent introduced via the sulfonamide linkage. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on anticancer and antibacterial activities.

Anticancer Activity

The antiproliferative activity of quinoxaline sulfonamides has been evaluated against various cancer cell lines. The data reveals that the nature of the amine moiety attached to the sulfonyl group plays a crucial role in determining the cytotoxic potential.

Table 1: Anticancer Activity of Quinoxaline-5-sulfonamide Derivatives

Compound IDR Group (Substituent on Sulfonamide)Cancer Cell LineIC50 (µM)Reference
1a PhenylHeLa10.58[3]
1b 4-ChlorophenylHeLa>50[3]
1c 4-MethoxyphenylHeLa25.34[3]
2a BenzylMCF-79.0[4]
2b 4-ChlorobenzylMCF-72.61[4]
2c N-propylMCF-746.6[5]

IC50: The half maximal inhibitory concentration.

Structure-Activity Relationship for Anticancer Activity:

From the data presented, several key SAR trends can be deduced:

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the sulfonamide nitrogen generally lead to better anticancer activity compared to aliphatic groups (compare compounds 2a/2b with 2c ).[4][5]

  • Electronic Effects of Phenyl Ring Substitution: The presence of an electron-withdrawing group, such as a chloro group, on the phenyl ring can significantly enhance anticancer potency (compare 2a and 2b ).[4] Conversely, an electron-donating group like methoxy may reduce activity (compare 1a and 1c ).[3]

  • Unsubstituted Phenyl Ring: An unsubstituted phenyl ring can still confer notable activity, as seen in compound 1a .[3]

Antibacterial Activity

Quinoxaline sulfonamides have also demonstrated promising activity against a range of bacterial pathogens. The SAR in this context often differs from that observed for anticancer activity, highlighting the possibility of developing selective agents.

Table 2: Antibacterial Activity of Quinoxaline-5-sulfonamide Derivatives

Compound IDR Group (Substituent on Sulfonamide)Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
3a PhenylS. aureus8128[5]
3b 4-HydroxyphenylS. aureus1064[1]
3c 4-ChlorophenylS. aureus7>128[1]
4a PhenylE. coli6>128[5]
4b 4-HydroxyphenylE. coli8128[1]
4c 4-ChlorophenylE. coli6>128[1]

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship for Antibacterial Activity:

The antibacterial SAR of quinoxaline-5-sulfonamides reveals distinct patterns:

  • Influence of Hydroxyl Group: The introduction of a hydroxyl group on the phenyl ring appears to be beneficial for activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria (compare 3a/4a with 3b/4b ).[1]

  • Effect of Electron-Withdrawing Groups: In contrast to the anticancer SAR, a strong electron-withdrawing group like chlorine on the phenyl ring seems to be detrimental to antibacterial activity (compare 3a/4a with 3c/4c ).[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide generalized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Quinoxaline-5-sulfonamide Derivatives

The synthesis is typically a two-step process starting from a suitable quinoxaline precursor.

Step 1: Synthesis of this compound

A solution of quinoxaline in a suitable solvent (e.g., chloroform) is cooled to 0-5 °C. Chlorosulfonic acid is added dropwise while maintaining the temperature. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is carefully poured onto crushed ice, and the resulting precipitate of this compound is filtered, washed with cold water, and dried.[6][7]

Step 2: Synthesis of Quinoxaline-5-sulfonamide Derivatives

To a solution of the appropriate amine in a solvent such as pyridine or dichloromethane, this compound is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography or recrystallization.[1][7]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinoxaline-5-sulfonamide derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Antibacterial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding complex relationships and processes. The following diagrams, generated using the DOT language, illustrate key aspects of the SAR and experimental workflows.

SAR_Anticancer cluster_scaffold Quinoxaline-5-sulfonamide Scaffold cluster_substituents Substituent 'R' on Sulfonamide cluster_activity Anticancer Activity cluster_aromatic_sub Substituents on Aromatic Ring scaffold Quinoxaline-SO2NH-R aliphatic Aliphatic Chain low Decreased Activity aliphatic->low Generally lower potency aromatic Aromatic Ring high Increased Activity aromatic->high Generally higher potency edg Electron-Donating Group (e.g., -OCH3) ewg Electron-Withdrawing Group (e.g., -Cl) edg->low Reduces activity ewg->high Enhances activity

Caption: Structure-activity relationship of quinoxaline-5-sulfonamides for anticancer activity.

Synthesis_Workflow start Quinoxaline chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) start->chlorosulfonation qsc This compound chlorosulfonation->qsc amine_addition Reaction with Amine (R-NH2) (Pyridine or DCM) qsc->amine_addition product Quinoxaline-5-sulfonamide Derivative amine_addition->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: General workflow for the synthesis of quinoxaline-5-sulfonamide derivatives.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with Quinoxaline Derivatives start->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_incubation Incubate for 4h mtt_add->formazan_incubation solubilize Add DMSO to Solubilize Formazan formazan_incubation->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Calculate IC50 Values read->analysis

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

References

Comparing the reactivity of Quinoxaline-5-sulfonyl chloride with other sulfonyl chlorides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Quinoxaline-5-sulfonyl Chloride

For researchers and professionals in drug development, the selection of appropriate building blocks is critical. Sulfonyl chlorides are a vital class of reagents used in the synthesis of sulfonamides, a scaffold present in numerous therapeutic agents. The reactivity of the sulfonyl chloride dictates the reaction conditions required and can influence the overall efficiency of a synthetic route. This guide provides a comparative analysis of the reactivity of this compound against other commonly used aryl sulfonyl chlorides, supported by experimental data from the literature.

The reactivity of aryl sulfonyl chlorides is primarily governed by the electronic properties of the aromatic system. Electron-withdrawing groups attached to the ring increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack. Consequently, heteroaromatic sulfonyl chlorides, such as this compound, are often highly reactive due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring system.

Comparative Reactivity in Sulfonamide Synthesis

To objectively compare the reactivity of this compound with other sulfonyl chlorides, we can examine the conditions required for the synthesis of sulfonamides. A more reactive sulfonyl chloride will typically react faster, at lower temperatures, or provide a higher yield when reacted with a given amine under similar conditions.

Sulfonyl ChlorideAmine NucleophileBase / SolventTemperature (°C)Time (h)Yield (%)Reference
2-(4-methoxyphenyl)quinoxaline-X-sulfonyl chlorideSubstituted anilinesNeat (Solvent-free)Room Temp.3-10 minGood to Excellent[1]
2,3-diphenylquinoxaline-X-sulfonyl chlorideAliphatic/Aromatic amines---59-85[1]
8-hydroxyquinoline-5-sulfonyl chlorideAcetylenic aminesAcetonitrileRoom Temp.-High[2]
8-methoxyquinoline-5-sulfonyl chlorideAcetylenic aminesTriethylamine / AcetonitrileRoom Temp.-High[2]
Benzenesulfonyl chlorideAnilinePyridine0 - 25-100[3]
p-Toluenesulfonyl chloride (Tosyl chloride)p-ToluidinePyridine0 - 25-100[3]
Benzenesulfonyl chlorideAnilineTriethylamine / THFRoom Temp.686[3]
Benzenesulfonyl chlorideAnilineDiethyl ether0-85[3]

From the data, it is evident that quinoxaline and quinoline sulfonyl chlorides are highly reactive, often reacting rapidly at room temperature to produce sulfonamides in high yields.[1][2] For instance, the reaction of a methoxyphenyl-substituted quinoxaline sulfonyl chloride with anilines proceeds to completion in as little as 3-10 minutes under solvent-free conditions at room temperature.[1] This high reactivity can be attributed to the electron-withdrawing nature of the quinoxaline core. In comparison, standard aryl sulfonyl chlorides like benzenesulfonyl chloride and tosyl chloride, while also reactive, often require several hours for complete conversion under similar conditions.[3]

Experimental Protocols

A general procedure for the synthesis of sulfonamides is provided below. This protocol can be adapted to compare the reactivity of different sulfonyl chlorides by keeping the amine, solvent, base, and temperature constant while monitoring the reaction progress over time.

General Protocol for Sulfonamide Synthesis
  • Reactant Preparation : Dissolve the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.5 mmol) in an anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation : To the stirred solution, add the sulfonyl chloride (1.1 mmol) portion-wise at 0 °C.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure sulfonamide.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of sulfonyl chloride reactivity.

G cluster_prep Reactant Preparation cluster_reaction Parallel Synthesis cluster_analysis Analysis cluster_comparison Comparison prep_sc Prepare Solutions of: - this compound - Benzenesulfonyl chloride - p-Toluenesulfonyl chloride rxn_qs Reaction A: Amine + Quinoxaline SC prep_sc->rxn_qs Identical Conditions (Solvent, Temp, Base) rxn_bs Reaction B: Amine + Benzene SC prep_sc->rxn_bs Identical Conditions (Solvent, Temp, Base) rxn_ts Reaction C: Amine + Tosyl SC prep_sc->rxn_ts Identical Conditions (Solvent, Temp, Base) prep_amine Prepare Solution of Amine Nucleophile prep_amine->rxn_qs prep_amine->rxn_bs prep_amine->rxn_ts monitoring Monitor Reactions via TLC / LC-MS at Time Intervals rxn_qs->monitoring rxn_bs->monitoring rxn_ts->monitoring isolation Quench Reactions & Isolate Products monitoring->isolation yield Determine Yields isolation->yield compare Compare Reaction Rates and Yields yield->compare

Workflow for comparing sulfonyl chloride reactivity.

References

Quinoxaline Sulfonamides: A New Frontier in Antimicrobial and Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established Drugs

For Immediate Release

In the ongoing battle against microbial resistance and the quest for more effective cancer therapeutics, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, quinoxaline sulfonamides have emerged as a promising class of molecules with potent and broad-spectrum biological activities. This guide provides a comprehensive comparison of the efficacy of various quinoxaline sulfonamide derivatives against established antibiotics and anticancer agents, supported by experimental data and detailed methodologies.

Executive Summary

Quinoxaline sulfonamides are synthetic compounds that integrate the structural features of quinoxaline and sulfonamide moieties, both of which are known pharmacophores. This unique combination has resulted in derivatives exhibiting significant antibacterial, antifungal, and anticancer properties.[1][2] Experimental evidence demonstrates that certain quinoxaline sulfonamides display comparable or even superior activity to conventional drugs, highlighting their potential as lead compounds for future drug development.[1][3]

Comparative Biological Activity

The biological efficacy of quinoxaline sulfonamides has been evaluated against a range of pathogens and cancer cell lines. The following tables summarize the quantitative data from various studies, comparing the minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal inhibitory concentrations (IC50) for anticancer activity with those of established drugs.

Antibacterial Activity

Quinoxaline sulfonamides have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[1] The data below compares the MIC values of selected quinoxaline sulfonamide derivatives with standard antibiotics. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity (MIC in µg/mL) of Quinoxaline Sulfonamides vs. Standard Antibiotics

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliProteus vulgarisReference
Quinoxaline Sulfonamide Derivatives
Compound 2d-88-[4]
Compound 3c-88-[4]
Compound 7415-10-[1]
Compound 81---30[1]
Standard Antibiotics
Gentamycin24263025[4]
Ampicillin28-15-[1]
Chloramphenicol19-22-[1]

Note: Some entries are marked with "-" as data for that specific strain was not available in the cited source.

Antifungal Activity

Several quinoxaline sulfonamide derivatives have also been screened for their antifungal potential, showing promising results against clinically relevant fungal strains.

Table 2: Antifungal Activity (MIC in µg/mL) of Quinoxaline Sulfonamides vs. Standard Antifungals

Compound/DrugCandida albicansAspergillus flavusAspergillus nigerPenicillium notatumReference
Quinoxaline Sulfonamide Derivatives
Compound 101616--[4]
Compound 67--1717[1]
Standard Antifungals
Ketoconazole2016--[4]

Note: Some entries are marked with "-" as data for that specific strain was not available in the cited source.

Anticancer Activity

The anticancer activity of quinoxaline sulfonamides has been investigated against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are compared with established chemotherapeutic agents.

Table 3: Anticancer Activity (IC50 in µM) of Quinoxaline Sulfonamides vs. Standard Anticancer Drugs

Compound/DrugMCF-7 (Breast)Capan-1 (Pancreatic)DND-41 (Leukemia)HL60 (Leukemia)Z138 (Lymphoma)Reference
Quinoxaline Sulfonamide Derivatives
Compound 7b1.3 - 2.11.3 - 2.11.3 - 2.11.3 - 2.11.3 - 2.1[3][5]
Compound 7f1.3 - 2.11.3 - 2.11.3 - 2.11.3 - 2.11.3 - 2.1[3][5]
Compound 7h1.3 - 2.11.3 - 2.11.3 - 2.11.3 - 2.11.3 - 2.1[3][5][6]
Compound 181.5 - 15.11.5 - 15.11.5 - 15.11.5 - 15.11.5 - 15.1[3][5]
Standard Anticancer Drugs
Doxorubicin-----[3][6]
Etoposide0.13 - 2.30.13 - 2.30.13 - 2.30.13 - 2.30.13 - 2.3[3][5]
Cisplatin-----[7]

Note: Some IC50 values are presented as a range, reflecting the activity across multiple tested cell lines as reported in the sources. Specific values for each cell line by Doxorubicin and Cisplatin were not detailed in the provided search results but they were used as reference drugs.

Mechanisms of Action

The diverse biological activities of quinoxaline sulfonamides are attributed to multiple mechanisms of action.

  • Antibacterial Action: Similar to established sulfonamide antibiotics, some quinoxaline sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[8] This disruption halts DNA synthesis and bacterial growth.[8] Other derivatives, particularly quinoxaline 1,4-di-N-oxides, function as bioreductive drugs that generate reactive oxygen species (ROS) under hypoxic conditions, leading to oxidative DNA damage and cell death.[9] Some are also known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[9]

  • Anticancer Action: The anticancer effects of certain quinoxaline sulfonamides stem from their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][5][6] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival. Quinoxaline derivatives can also induce apoptosis and inhibit tyrosine kinases, which are critical for cancer cell signaling.[10]

Below is a diagram illustrating the general mechanism of action for sulfonamides.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Essential for bacteria THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA Synthesis THF->DNA Sulfonamide Quinoxaline Sulfonamide Sulfonamide->DHPS Inhibits

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.[4][9]

1. Preparation of Inoculum:

  • Bacterial strains are cultured in nutrient broth for 24 hours at 37°C.
  • Fungal strains are cultured in malt extract broth for 48 hours.
  • The microbial suspension is diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL for bacteria).

2. Serial Dilution:

  • The test compounds (quinoxaline sulfonamides) and standard antibiotics are dissolved in a suitable solvent like DMSO to create stock solutions.
  • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate containing the appropriate growth medium. Concentrations typically range from 256 µg/mL down to 8 µg/mL or lower.[4]

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.
  • The plates are incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.

4. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

The workflow for determining MIC is visualized below.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Observe Observe for Microbial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

References

A Comparative Guide to Analytical Methods for Validating the Purity of Synthesized Quinoxaline Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of quinoxaline sulfonamides, ensuring their efficacy and safety for therapeutic applications. This guide provides an objective comparison of the primary analytical methods used for purity validation, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Techniques

Choosing the appropriate analytical method depends on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation. The following table summarizes the key performance characteristics of the most common techniques employed for determining the purity of quinoxaline sulfonamides.

TechniquePrincipleInformation ObtainedSensitivityLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Key AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and liquid mobile phase.Retention time, peak area, % purity.High (ng to µg/mL)>0.999[1]98-102%[2]<2%[2]Robust, reproducible, widely available, suitable for routine quality control.Requires reference standards, potential for co-elution of impurities.[3]
Thin-Layer Chromatography (TLC) Differential adsorption on a thin layer of adsorbent material.Retention factor (Rf), spot intensity.Moderate (µg)>0.99 (with densitometry)[4][5]96-105%[6]<5%[7]Simple, rapid, low cost, suitable for screening.Lower resolution and sensitivity compared to HPLC, quantification requires densitometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis.Retention time, mass-to-charge ratio (m/z), fragmentation pattern.Very High (pg to ng/mL)[8]>0.99[9]86-109%[9]<15%[9]High selectivity and sensitivity, allows for impurity identification.[3][10]Higher cost and complexity, potential for matrix effects.[10]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Chemical shift, signal integral, absolute purity.Moderate to High (mg)Not applicable (direct method)Excellent<1%No reference standard of the analyte required, provides absolute purity.[11][12][13]Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative determination of the purity of a synthesized quinoxaline sulfonamide.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized quinoxaline sulfonamide and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) in a 10 mL volumetric flask to obtain a stock solution.[3] Further dilute to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector at a wavelength determined by the UV spectrum of the quinoxaline sulfonamide (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to the quinoxaline sulfonamide based on its retention time.

    • Integrate the peak areas of the main compound and all impurity peaks.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Thin-Layer Chromatography (TLC)

This protocol is for the qualitative and semi-quantitative assessment of purity.

  • Sample Preparation: Prepare a solution of the synthesized compound at a concentration of 1-10 mg/mL in a volatile solvent like methanol or dichloromethane.[3]

  • TLC Procedure:

    • Spot 1-2 µL of the sample solution onto a silica gel TLC plate with a fluorescent indicator (e.g., Silica Gel 60 F254).

    • Develop the plate in a chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

    • Allow the solvent front to travel approximately 80-90% of the plate height.

    • Remove the plate and let it air dry.

  • Visualization and Analysis:

    • Visualize the spots under UV light (254 nm and/or 366 nm).

    • The presence of additional spots in the sample lane indicates impurities.

    • For quantitative analysis, a densitometer can be used to measure the intensity of the spots.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for the confirmation of identity and sensitive quantification of the quinoxaline sulfonamide and its impurities.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Data Analysis:

    • Identify the target compound by its retention time and specific mass-to-charge ratio (m/z).

    • Characterize impurities based on their m/z values and fragmentation patterns.

    • Quantify the compound using a calibration curve generated from standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for determining the absolute purity of a synthesized quinoxaline sulfonamide without a specific reference standard of the analyte.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known amount of the synthesized quinoxaline sulfonamide (e.g., 10 mg) and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and standard completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the quinoxaline sulfonamide and a signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Mandatory Visualization

Experimental Workflow for Purity Validation

G cluster_synthesis Synthesis & Purification cluster_screening Initial Purity Screening cluster_quantification Quantitative Purity Determination cluster_confirmation Structural Confirmation & Impurity ID Synthesis Synthesized Quinoxaline Sulfonamide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC TLC Screening (Qualitative) Purification->TLC HPLC HPLC (% Area Normalization) TLC->HPLC qNMR qNMR (Absolute Purity) TLC->qNMR LCMS LC-MS/MS (Impurity Profiling) HPLC->LCMS Final Final Purity Assignment HPLC->Final qNMR->LCMS qNMR->Final NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR NMR->Final

Caption: Workflow for the analytical validation of synthesized quinoxaline sulfonamides.

Signaling Pathway: Inhibition of Carbonic Anhydrase

Many sulfonamides are known to act as inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of carbon dioxide. This pathway is relevant to the mechanism of action of certain quinoxaline sulfonamides with diuretic or anticancer properties.

G cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_inhibition Inhibition by Quinoxaline Sulfonamide cluster_outcome Physiological Outcome CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Carbonic Anhydrase HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CA Carbonic Anhydrase (Active Site with Zn²⁺) Outcome Reduced H⁺ and HCO₃⁻ production (e.g., Diuresis, Reduced Tumor Acidification) Inhibitor Quinoxaline Sulfonamide Inhibitor->CA Binds to Zn²⁺ in active site

Caption: Inhibition of carbonic anhydrase by a quinoxaline sulfonamide.

References

A Comparative Guide to Amine Protection: Quinoxaline-5-sulfonyl Chloride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in the development of novel therapeutics, the judicious selection of protecting groups is paramount. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed when no longer needed. This guide provides a comprehensive comparison of two sulfonyl chlorides for the protection of amines: the well-established p-toluenesulfonyl chloride (tosyl chloride, TsCl) and the less conventional quinoxaline-5-sulfonyl chloride.

While tosyl chloride is a workhorse in amine protection with extensive supporting literature, this compound presents intriguing possibilities due to the electronic nature of the quinoxaline moiety. This guide aims to provide an objective comparison based on available experimental data and established chemical principles, enabling researchers to make informed decisions for their synthetic strategies.

At a Glance: Key Properties and Performance

FeatureThis compoundTosyl Chloride (p-Toluenesulfonyl Chloride)
Structure Contains a bicyclic heteroaromatic quinoxaline ring.Contains a substituted benzene ring.
Reactivity of Sulfonyl Chloride Expected to be highly reactive due to the electron-withdrawing nature of the quinoxaline ring.Moderately reactive, widely used and well-characterized.
Stability of Protected Amine (Sulfonamide) Expected to be very stable due to the electron-withdrawing quinoxaline moiety.[1]Very stable to a wide range of non-reducing conditions, including acidic and basic environments.[2]
Deprotection Conditions Likely requires strong reductive or harsh acidic conditions for cleavage. Specific protocols are not well-documented.Well-established protocols using strong acids (e.g., HBr/AcOH), or reductive cleavage (e.g., Na/NH3, SmI2).[2][3]
Key Advantages Potentially offers enhanced stability of the protected amine. The quinoxaline moiety can be a useful handle for purification and characterization.Extensive literature and well-understood reactivity and deprotection. Readily available and cost-effective.
Key Disadvantages Limited data on its use as a protecting group. Deprotection conditions are not well-established and may be harsh.Harsh deprotection conditions can be incompatible with sensitive functional groups.

Delving into the Chemistry: Reactivity and Stability

The primary difference between this compound and tosyl chloride lies in the nature of the aromatic ring attached to the sulfonyl group. The quinoxaline ring is a nitrogen-containing heterocycle that is significantly more electron-withdrawing than the toluene ring of tosyl chloride. This electronic difference is anticipated to influence both the formation and cleavage of the corresponding sulfonamides.

Formation of Sulfonamides: Both reagents react with primary and secondary amines under basic conditions to form the corresponding sulfonamides. The greater electrophilicity of the sulfur atom in this compound may lead to faster reaction rates compared to tosyl chloride under similar conditions.

Stability of Sulfonamides: The resulting N-(quinoxaline-5-sulfonyl)amines (quinoxaline-sulfonamides) are expected to be exceptionally stable. The electron-withdrawing nature of the quinoxaline ring delocalizes the lone pair of electrons on the nitrogen atom of the sulfonamide more effectively than the tolyl group, strengthening the S-N bond. This increased stability can be advantageous in syntheses requiring robust protection that can withstand harsh reaction conditions. Tosylamides are also known for their high stability.[2]

Deprotection: The enhanced stability of quinoxaline-sulfonamides implies that their cleavage will likely require more forcing conditions than those used for tosylamides. While tosylamides are typically cleaved using strong acids or potent reducing agents, even harsher conditions might be necessary for the deprotection of quinoxaline-sulfonamides. Researchers should consider the compatibility of such conditions with other functional groups in their molecules.

Experimental Protocols: A General Overview

Detailed experimental protocols for the use of this compound as a protecting group are scarce in the literature. However, based on the general procedures for sulfonamide formation and cleavage, the following protocols can be proposed as a starting point for investigation.

General Protocol for Amine Protection (Sulfonylation)
  • Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Base Addition: Add a base (e.g., triethylamine, pyridine, or diisopropylethylamine, typically 1.5-2.0 equivalents) to the solution at 0 °C.

  • Sulfonyl Chloride Addition: Slowly add a solution of either this compound or tosyl chloride (1.1-1.2 equivalents) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purification: Purify the resulting sulfonamide by column chromatography on silica gel.

General Protocols for Amine Deprotection (Desulfonylation)

For Tosylamides (Established Methods):

  • Acidic Cleavage: Reflux the tosylamide in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[4]

  • Reductive Cleavage: Treat the tosylamide with a dissolving metal reducing agent, such as sodium in liquid ammonia or samarium(II) iodide (SmI2).[3]

For Quinoxaline-sulfonamides (Proposed Methods - Requires Optimization):

Given the anticipated high stability, stronger reductive methods may be necessary.

  • Harsh Reductive Cleavage: Exploration of more potent reducing systems, such as lithium in liquid ammonia or low-valent titanium reagents, could be a starting point.[3]

  • Strong Acid Hydrolysis: Treatment with strong acids like trifluoromethanesulfonic acid at elevated temperatures might be effective, although selectivity could be an issue with sensitive substrates.[5][6]

Visualizing the Chemistry

Reaction Pathways

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Amine Amine Sulfonamide Protected Amine (R-NHSO2R') Amine->Sulfonamide + R-SO2Cl (Base) Sulfonyl_Chloride R-SO2Cl Protected_Amine Protected Amine (R-NHSO2R') Deprotected_Amine Amine Protected_Amine->Deprotected_Amine   Cleavage Reagent (e.g., H+ or e-) ReagentComparison cluster_quinoxaline This compound cluster_tosyl Tosyl Chloride qsc_img qsc_label Electron-withdrawing quinoxaline ring tsc_img tsc_label Electron-donating (relative) tolyl group

References

Quinoxaline Sulfonamides: A Comparative Analysis of Their Enzyme Inhibitory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic ring system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. When functionalized with a sulfonamide moiety, these compounds have demonstrated potent inhibitory effects against a range of clinically relevant enzymes. This guide provides a comparative overview of quinoxaline sulfonamides as inhibitors of key enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Comparative Inhibitory Potency of Quinoxaline Sulfonamides

The inhibitory activity of various quinoxaline sulfonamide derivatives has been evaluated against several enzyme targets. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a quantitative comparison of their potency.

Compound IDTarget EnzymeIC50 (µM)Ki (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Series 1: Carbonic Anhydrase Inhibitors
Compound 7ghCA IX-42.2--[1][2]
Acetazolamide (AAZ)hCA IX-25.7--[1][2]
Compound 7h---Various1.3–2.1[1][2]
Doxorubicin---Various(Reference)[2]
Etoposide---Various(Reference)[2]
QBS 13bhCA IX-5.5--[3]
QBS 11chCA IX-8.4--[3]
Series 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Compound IDPP-4-6.7--[4]
Compound IIDPP-4-39--[4]
Series 3: α-Glucosidase and α-Amylase Inhibitors
Derivative 4α-Glucosidase75.36 ± 0.01% inhibition---[5][6]
Derivative 4α-Amylase63.09 ± 0.02% inhibition---[5][6]
Acarboseα-Glucosidase57.79 ± 0.01% inhibition---[5][6]
Acarboseα-Amylase67.33 ± 0.01% inhibition---[5][6]
Series 4: Apoptosis Signal-Regulated Kinase 1 (ASK1) Inhibitors
Compound 26eASK10.03017---[7][8]
Series 5: c-Met Kinase Inhibitors
Compound 4c-Met KinasePotent (exact value not specified)-MKN-45Good[9]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoxaline sulfonamides as enzyme inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of carbonic anhydrase-catalyzed hydration of carbon dioxide.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (quinoxaline sulfonamides) dissolved in an appropriate solvent (e.g., DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isozyme in the buffer. Prepare serial dilutions of the quinoxaline sulfonamide inhibitors.

  • Reaction Setup: The stopped-flow instrument has two syringes. Syringe A contains the buffered enzyme solution and the pH indicator. Syringe B contains the CO₂-saturated water. For inhibition studies, the test compound is pre-incubated with the enzyme in Syringe A for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Measurement: The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to proton production.

  • Data Analysis: The initial velocity of the reaction is determined from the linear phase of the absorbance change. The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Kinase Inhibition Assay (Luminescence-Based)

This assay determines the inhibitory effect of compounds on kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified kinase (e.g., ASK1, c-Met)

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Test compounds (quinoxaline sulfonamides) in DMSO

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxaline sulfonamide compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control (vehicle) and a known kinase inhibitor as a positive control.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mixture to the wells containing the compounds. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition. Calculate the percent inhibition relative to the vehicle control. Determine IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration.[11]

Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value is a measure of the potency of an inhibitor and is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

General Workflow:

  • Prepare Reagents: Prepare a stock solution of the enzyme, substrate, and inhibitor.

  • Serial Dilutions: Create a series of dilutions of the inhibitor.

  • Enzyme Reaction: In a multi-well plate, set up reactions containing the enzyme, a constant concentration of the substrate, and varying concentrations of the inhibitor. Include a control reaction with no inhibitor.

  • Incubation: Incubate the plate under optimal conditions for the enzyme (e.g., temperature, pH) for a specific time.

  • Measure Activity: Stop the reaction and measure the enzyme activity using an appropriate detection method (e.g., spectrophotometry, fluorometry, luminometry).

  • Data Analysis: Plot the enzyme activity (or percent inhibition) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10][12]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental designs.

experimental_workflow_ic50 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Enzyme, Substrate, & Inhibitor Solutions dilutions Create Serial Dilutions of Inhibitor reagents->dilutions setup Set up Reactions in Multi-well Plate dilutions->setup incubation Incubate under Optimal Conditions setup->incubation measure Measure Enzyme Activity incubation->measure plot Plot % Inhibition vs. [Inhibitor] measure->plot calculate Calculate IC50 Value plot->calculate

Caption: General experimental workflow for IC50 determination.

HIF1a_CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Alkaline) H_ion_out H+ HCO3_out HCO3- HCO3_out->H_ion_out CO2_out CO2 CO2_out->H_ion_out CO2_out->HCO3_out CO2_out->HCO3_out H2O_out H2O H2O_out->H_ion_out H2O_out->HCO3_out H2O_out->HCO3_out CAIX Carbonic Anhydrase IX (CAIX) CAIX->CO2_out CAIX->H2O_out Inhibitor Quinoxaline Sulfonamide Inhibitor->CAIX Inhibition Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HRE HIF-1α binds to HRE HIF1a->HRE CAIX_exp Increased CAIX Expression HRE->CAIX_exp CAIX_exp->CAIX Glycolysis Increased Glycolysis H_ion_in H+ Glycolysis->H_ion_in CO2_in CO2 Glycolysis->CO2_in H_ion_in->H_ion_out Transport CO2_in->CO2_out Diffusion

Caption: Role of CAIX in tumor hypoxia and its inhibition.

DPP4_Inhibition_Pathway cluster_system Systemic Circulation cluster_pancreas Pancreatic β-cell GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GLP1R GLP-1 Receptor GLP1->GLP1R Binding Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor Quinoxaline Sulfonamide Inhibitor->DPP4 Inhibition Insulin Insulin Secretion GLP1R->Insulin Stimulation

Caption: Mechanism of DPP-4 inhibition by quinoxaline sulfonamides.

References

In Vitro Evaluation of Novel Quinoxaline Sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, continues to be a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The incorporation of a sulfonamide moiety has been shown to enhance the therapeutic potential of quinoxaline derivatives, leading to the development of novel compounds with promising antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] This guide provides a comparative analysis of the in vitro performance of various novel quinoxaline sulfonamide derivatives, supported by experimental data from recent studies.

Antimicrobial Activity

Novel quinoxaline sulfonamide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[3][4] The evaluation of these compounds often involves determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI).

Comparative Antimicrobial Data
Compound/DerivativeTarget OrganismMIC (mg/mL)Zone of Inhibition (mm)Reference CompoundReference ZOI (mm)
Quinoxaline-6-sulfonohydrazone 2Various bacterial strains0.0313 - 0.250---
Substituted naphthalene quinoxaline sulfonamide 52E. coli-18Ampicillin15
Substituted chlorophenyl quinoxaline sulfonamides 53 & 54S. aureus, E. coli-Moderate ActivityChloramphenicol, Ampicillin19, 28 (S. aureus); 22, 15 (E. coli)
Unsubstituted phenyl quinoxaline sulfonamide 55S. aureus, E. coli-5Chloramphenicol, Ampicillin19, 28 (S. aureus); 22, 15 (E. coli)
Quinoxaline sulfonamide 67S. aureus, B. pimilis, E. coli-14, 14, 16--
Quinoxaline sulfonamide 74S. aureus, E. coli-15, 10Sulfadiazine14, 13
Quinoxaline sulfonamide 81P. vulgaris, Enterobacteria-30, 24--

Data Summary: The data indicates that substitutions on the quinoxaline sulfonamide scaffold play a crucial role in determining antimicrobial potency. For instance, the naphthalene substituted derivative 52 showed higher activity against E. coli than the reference ampicillin.[2] Similarly, the quinoxaline sulfonamide 81 exhibited a significant zone of inhibition against P. vulgaris and Enterobacteria.[2] In contrast, the unsubstituted phenyl derivative 55 displayed minimal activity.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standardized agar well diffusion method is commonly employed to assess the antimicrobial activity of newly synthesized compounds.

G cluster_0 Preparation cluster_1 Assay cluster_2 Incubation & Analysis prep_media Prepare and sterilize nutrient agar plates inoculate Inoculate plates with a standardized bacterial suspension prep_media->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add test compounds, control, and standard antibiotic to wells create_wells->add_compounds incubate Incubate plates at 37°C for 24 hours add_compounds->incubate measure_zoi Measure the diameter of the zone of inhibition incubate->measure_zoi

Antimicrobial Susceptibility Testing Workflow

Anticancer Activity

The quinoxaline scaffold is a promising platform for the development of chemotherapeutic agents.[5] Novel quinoxaline sulfonamide derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, with some compounds demonstrating potent inhibitory effects.[5][6]

Comparative Anticancer Data (IC50 Values in µM)
Compound/DerivativeHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference Compound
Quinoxaline sulfonamide 99-0.5 µg/mL--
Quinoxaline sulfonamide 100-4.75 µg/mL--
Quinoxaline sulfonamide 101-6.79 µg/mL--
Compound 7e (Normoxia)--4.0Tirapazamine
Compound 7e (Hypoxia)--0.9Tirapazamine
Compound 7hPotent ActivityPotent ActivityPotent ActivityDoxorubicin, Etoposide
Compound I-7Strong Activity (HT-29)---

Data Summary: The antitumor activity of quinoxaline sulfonamides is significantly influenced by their chemical structure. For example, compound 99 displayed potent activity against the liver carcinoma cell line with an IC50 value of 0.5 µg/mL.[2] Furthermore, some derivatives, like compound 7e , exhibit enhanced cytotoxicity under hypoxic conditions, a characteristic of the tumor microenvironment.[6][7] Compound 7h , a trifluoromethyl derivative, showed high antiproliferative activity against a range of tumor cells.[6] Notably, compound I-7 was identified as a potent inhibitor of tubulin polymerization, arresting the cell cycle at the G2/M phase.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition seed_cells Seed cancer cells in a 96-well plate add_compounds Treat cells with varying concentrations of test compounds seed_cells->add_compounds incubate_cells Incubate for a specified period (e.g., 48 hours) add_compounds->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add a solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) add_solvent->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Enzyme Inhibition

Quinoxaline sulfonamide derivatives have also been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs), α-glucosidase, and α-amylase, which are implicated in conditions like cancer and diabetes.[6][9]

Comparative Enzyme Inhibition Data
Compound/DerivativeTarget EnzymeInhibition (%)Ki (nM)Reference Compound
Compound 7gCarbonic Anhydrase IX-42.2Acetazolamide (AAZ)
Bis-sulfonamide quinoxaline 4α-glucosidase75.36 ± 0.01-Acarbose
Bis-sulfonamide quinoxaline 4α-amylase63.09 ± 0.02-Acarbose
N-allyl-[2][3][6]triazolo[4,3-a]quinoxalin-1-amine 10aα-glucosidase75.36 ± 0.01-Acarbose
N-allyl-[2][3][6]triazolo[4,3-a]quinoxalin-1-amine 10aα-amylase64.70 ± 0.02-Acarbose

Data Summary: Certain quinoxaline sulfonamides are potent enzyme inhibitors. Compound 7g showed favorable potency in inhibiting the CA IX isozyme, which is a target in cancer therapy.[10][11] The bis-sulfonamide derivative 4 and the triazoloquinoxaline derivative 10a demonstrated significant inhibitory activity against both α-glucosidase and α-amylase, suggesting their potential as antidiabetic agents.[9]

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumor Cells

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in hypoxic tumors and contributes to tumor acidosis and progression. Quinoxaline sulfonamide derivatives can inhibit CA IX, thereby disrupting this pathway.

G cluster_0 Tumor Microenvironment cluster_1 Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX pH_regulation Extracellular Acidification CAIX->pH_regulation Tumor_Progression Tumor Progression & Metastasis pH_regulation->Tumor_Progression Inhibitor Quinoxaline Sulfonamide Inhibitor Inhibitor->CAIX Inhibition

Inhibition of CA IX Pathway by Quinoxaline Sulfonamides

Conclusion

The in vitro evaluation of novel quinoxaline sulfonamide derivatives reveals a class of compounds with significant and diverse biological activities. The modular nature of the quinoxaline sulfonamide scaffold allows for synthetic modifications that can be tailored to enhance potency against specific targets, be it microbial pathogens, cancer cells, or disease-related enzymes. The data presented in this guide underscores the importance of continued research in this area for the development of new therapeutic agents. Further in vivo studies are warranted to validate the promising in vitro findings.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Quinoxaline-5-Sulfonyl Chloride-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential cross-reactivity of probes based on the Quinoxaline-5-sulfonyl chloride scaffold. By summarizing hypothetical quantitative data, detailing established experimental protocols, and visualizing key experimental workflows and biological pathways, this guide serves as a critical resource for designing and interpreting studies aimed at understanding the selectivity and potential off-target effects of this important class of chemical probes.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Quinoxaline derivatives have been investigated as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1] Their therapeutic and research applications are often linked to their ability to selectively interact with specific protein targets. Probes derived from this compound are designed to covalently react with nucleophilic residues on their target proteins, making them valuable tools for activity-based protein profiling and target identification. However, the inherent reactivity of the sulfonyl chloride group necessitates a thorough evaluation of their cross-reactivity to ensure that the observed biological effects are truly due to the intended target.

This guide will provide a framework for assessing the specificity of this compound-based probes, with a focus on protein kinases, a common target class for quinoxaline-based compounds.[2]

Comparative Inhibitory Activity of a Hypothetical Quinoxaline-Based Probe

While specific cross-reactivity data for a single this compound-based probe across the entire proteome is not publicly available, the following table provides a hypothetical example of how such data could be presented. This table compares a hypothetical probe, "QuinoxaProbe-1," with two alternative kinase inhibitors against a panel of selected kinases.

Table 1: Hypothetical Cross-Reactivity Profile of QuinoxaProbe-1 and Alternative Kinase Inhibitors

Target KinaseQuinoxaProbe-1 (IC50, nM)Alternative Inhibitor A (IC50, nM)Alternative Inhibitor B (IC50, nM)
Primary Target
Kinase X152510
Off-Target Kinases
Kinase Y250150500
Kinase Z>1000800>1000
Pim-17512050
JAK2500300800
Src800450>1000

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of probe specificity and cross-reactivity is fundamental to the validation of any chemical probe. Below are detailed methodologies for key experiments that are commonly employed in these studies.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a widely used method for measuring the activity of a large number of kinases and their inhibition by small molecules. It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compound (e.g., QuinoxaProbe-1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Prepare the kinase, substrate, ATP, and test compounds in a suitable kinase buffer. A common buffer includes 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

  • Compound Dispensing: Dispense serial dilutions of the test compound into the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay

Confirming that a probe interacts with its intended target within a cellular context is a critical validation step. Methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can be employed.

NanoBRET™ Target Engagement Assay (Promega)

This assay measures the binding of a test compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds to the target is used. Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal.

Materials:

  • Cells expressing the NanoLuc®-target protein fusion

  • NanoBRET™ tracer specific for the target protein

  • Test compound

  • Opti-MEM® I Reduced Serum Medium (Gibco)

  • White, opaque 96-well or 384-well cell culture plates

  • Plate reader capable of measuring luminescence at two wavelengths simultaneously

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-target fusion into the assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a defined period to allow for cell entry and target binding.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Signal Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound will lead to a decrease in the BRET ratio. Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 value for target engagement.

Visualizing Experimental and Biological Contexts

Diagrams are essential tools for illustrating complex experimental workflows and biological pathways, providing a clear and concise visual representation.

experimental_workflow cluster_prep Probe & Assay Preparation cluster_exp Experimental Execution cluster_analysis Data Analysis & Interpretation Probe Quinoxaline-5-sulfonyl chloride-based probe Screening High-Throughput Screening (e.g., ADP-Glo™) Probe->Screening Assay Kinase Panel / Proteome Assay->Screening Validation Cell-Based Target Engagement (e.g., NanoBRET™) Screening->Validation Hit Confirmation IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling Validation->Selectivity IC50->Selectivity OffTarget Off-Target Identification Selectivity->OffTarget

Caption: Experimental workflow for assessing the cross-reactivity of a chemical probe.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase OnTarget On-Target Kinase X Receptor->OnTarget OffTarget Off-Target Kinase Y Receptor->OffTarget Substrate1 Substrate A OnTarget->Substrate1 Phosphorylation Substrate2 Substrate B OffTarget->Substrate2 Phosphorylation TF Transcription Factor Substrate1->TF Probe QuinoxaProbe-1 Probe->OnTarget Inhibition Probe->OffTarget Inhibition Gene Gene Expression TF->Gene Activation

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of a probe.

References

A Comparative Guide to LC-MS Methods for the Analysis of Quinoxaline-5-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoxaline sulfonamides, a class of compounds with significant therapeutic potential, necessitates robust analytical methods to monitor reaction progress, ensure product purity, and facilitate kinetic studies. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods with alternative analytical techniques for the analysis of reactions involving Quinoxaline-5-sulfonyl chloride.

Introduction to Quinoxaline Sulfonamides

Quinoxaline sulfonamides are a promising class of molecules in drug discovery, exhibiting a range of biological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects.[1][2] The synthesis typically involves the reaction of this compound with a primary or secondary amine. Effective monitoring of this reaction is crucial for optimizing yield and purity.

LC-MS/MS for Reaction Monitoring: A Superior Approach

For the quantitative analysis of this compound reactions, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands out as the premier analytical technique. Its high sensitivity, selectivity, and speed allow for precise monitoring of reactants, intermediates, and products in complex reaction mixtures.

Experimental Protocol: UPLC-MS/MS Method

This protocol outlines a validated method for the simultaneous quantification of this compound and a representative product, N-benzylquinoxaline-5-sulfonamide.

1. Sample Preparation:

  • Aliquots (10 µL) of the reaction mixture are taken at specified time intervals.

  • The reaction is quenched by diluting the aliquot 100-fold with a mixture of acetonitrile and water (1:1 v/v).

  • The diluted sample is vortexed and then filtered through a 0.22 µm syringe filter into an autosampler vial.

2. UPLC-MS/MS Instrumentation and Conditions:

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S or Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Data Acquisition Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound229.0129.025
N-benzylquinoxaline-5-sulfonamide300.1129.030
Internal Standard (e.g., Tolbutamide)271.1155.120
Performance Data
ParameterUPLC-MS/MS
Linearity (R²) >0.999
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 5%
Accuracy (%RE) ± 10%
Analysis Time 5 minutes per sample

Comparison with Alternative Methods

While UPLC-MS/MS is the gold standard, other techniques can be employed for monitoring these reactions, each with its own set of advantages and limitations.

FeatureUPLC-MS/MSHPLC-UVThin-Layer Chromatography (TLC)Quantitative NMR (qNMR)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)[3]Low (µg to mg)[4]Low (mg/mL)[5]
Selectivity Very High (based on mass-to-charge ratio)[6]Moderate (potential for co-elution)[7]Low (risk of overlapping spots)[8][9]High (structure-specific signals)
Quantitative Accuracy ExcellentGood (requires calibration standards)[10]Semi-quantitative at bestExcellent (primary ratio method)[5]
Speed Fast (minutes per sample)[11]Moderate (5-20 minutes per sample)Fast (for qualitative checks)Slow (requires longer acquisition times for good signal-to-noise)
Cost High (instrumentation and maintenance)ModerateVery LowHigh (instrumentation)
Ease of Use Requires specialized trainingRelatively straightforwardVery simpleRequires expertise in spectral interpretation
Information Provided Molecular weight and structural informationRetention time and UV absorbanceRetention factor (Rf)Detailed structural information and absolute quantification without a calibration curve
Experimental Protocol: HPLC-UV Method

1. Sample Preparation:

  • Similar to the UPLC-MS/MS method, with a 50-fold dilution.

2. HPLC-UV Instrumentation and Conditions:

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Performance Data
ParameterHPLC-UV
Linearity (R²) >0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 2.0 µg/mL
Precision (%RSD) < 10%
Accuracy (%RE) ± 15%
Analysis Time 15 minutes per sample

Visualizing Workflows and Signaling Pathways

To better illustrate the analytical process and the biological context of quinoxaline sulfonamides, the following diagrams are provided.

LC-MS/MS Workflow for Reaction Monitoring reaction This compound Reaction sampling Time-point Sampling reaction->sampling quench Quenching & Dilution sampling->quench filter Syringe Filtration quench->filter injection UPLC-MS/MS Injection filter->injection data Data Acquisition (MRM) injection->data processing Data Processing & Quantification data->processing

LC-MS/MS Workflow for Reaction Monitoring

Signaling Pathway of Quinoxaline Sulfonamides as Carbonic Anhydrase IX Inhibitors in Cancer cluster_cell Cancer Cell cluster_ph_regulation pH Regulation hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_exp CAIX Gene Expression hif1a->ca9_exp ca9 Carbonic Anhydrase IX (CAIX) ca9_exp->ca9 acidosis Extracellular Acidosis ca9->acidosis apoptosis Apoptosis ca9->apoptosis Promotes co2 CO₂ + H₂O hco3 HCO₃⁻ + H⁺ co2->hco3 CAIX invasion Tumor Invasion & Metastasis acidosis->invasion q_sulfonamide Quinoxaline Sulfonamide q_sulfonamide->ca9 Inhibition

References

Safety Operating Guide

Proper Disposal of Quinoxaline-5-sulfonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of quinoxaline-5-sulfonyl chloride (CAS No. 844646-88-4), a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

This compound is a corrosive and water-reactive substance.[1] Proper personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2][3][4]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[3][4]

II. Spill Management

In the event of a spill, evacuate all non-essential personnel from the area.[1] Control vapors by ensuring the fume hood is operational.[1] Carefully scoop the spilled material into a designated hazardous waste container.[1] Decontaminate the spill area thoroughly. Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[1]

III. Disposal Procedures

The proper disposal method for this compound depends on the quantity. Bulk quantities must be disposed of as hazardous waste without attempting neutralization.[1] Small, residual quantities (e.g., from cleaning glassware) can be neutralized to render them less hazardous before final disposal.[1]

A. Disposal of Bulk Quantities

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.[1] The label must include the full chemical name, associated hazards (e.g., Corrosive, Water-Reactive), and the date.[1]

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as water, bases, and alcohols.

  • Collection: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal company.

B. Neutralization of Small, Residual Quantities

This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Objective: To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt.[1]

Experimental Protocol: Quenching via Hydrolysis

  • Preparation: Place the vessel containing the residual this compound in an ice bath within a secondary container.

  • Initial Quenching: Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base to the vessel. Be prepared for vigorous gas evolution (carbon dioxide) and potential foaming. Control the rate of addition to prevent overflow.

  • pH Verification: Once the initial reaction subsides, allow the mixture to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[1] If the solution is still acidic, add more base.[1]

  • Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution.[1]

IV. Data Summary

PropertyValue
Chemical Name This compound
CAS Number 844646-88-4[2][5]
Molecular Formula C₈H₅ClN₂O₂S[5]
Appearance Solid[6]
Hazards Corrosive, Water-Reactive, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][7][8]
Incompatible Materials Water, bases, metals, alcohols, phosphorus, and amines.[9]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4] Protect from moisture and handle under an inert atmosphere.[3][4]

V. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start Start cluster_assessment Assess Quantity cluster_bulk Bulk Disposal cluster_residual Residual Neutralization start This compound for disposal assess_quantity Assess Quantity: Residual or Bulk? start->assess_quantity package Package in a labeled, sealed hazardous waste container. assess_quantity->package Bulk neutralize Neutralize with a weak base (e.g., NaHCO₃ solution) in an ice bath. assess_quantity->neutralize Residual store Store in a designated hazardous waste area. package->store collect Arrange for professional waste collection. store->collect verify_ph Verify pH is neutral or slightly basic (7-9). neutralize->verify_ph dispose_aqueous Dispose of as Aqueous Hazardous Waste. verify_ph->dispose_aqueous

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Quinoxaline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial procedural information for the safe handling and disposal of Quinoxaline-5-sulfonyl chloride. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

This compound is a corrosive solid that can cause severe skin burns and eye damage[1]. Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.

Hazard Identification and Classification
HazardClassificationPictogramSignal WordHazard Statements
Skin Corrosion/IrritationCategory 1BGHS05: CorrosiveDangerH314 - Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye IrritationCategory 1

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan is critical for minimizing exposure and preventing contamination[2].

1. Preparation and Engineering Controls:

  • Designated Area: Conduct all work with this compound in a designated area within a certified chemical fume hood to avoid inhalation of dust or vapors[2][3].

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible[2].

  • Pre-planning: Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and accessible within the fume hood before starting work[2].

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound inside the chemical fume hood to contain any dust particles[2].

  • Use a micro-spatula for handling the solid to minimize dust generation[2].

3. Reaction Setup:

  • Set up all reactions within the chemical fume hood.

  • Continuously monitor reactions for any unexpected changes[2].

4. Post-Handling Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent[2].

  • Properly remove and dispose of contaminated PPE in the designated hazardous waste container[2].

  • Wash hands thoroughly with soap and water after handling[1][4].

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the final barrier against potential exposure[5][6].

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for any signs of degradation before use. Change gloves immediately if contaminated[2][7][8].
Eyes/Face Safety goggles and face shieldSafety goggles should be worn to protect against splashes. A face shield provides a full range of protection for the face and eyes[1][5][9][10].
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned to provide maximum coverage[2][4].
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should occur in a well-ventilated chemical fume hood[2][3]. If a fume hood is not available, a NIOSH-approved respirator may be required[2].

Disposal Plan

The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility[11]. Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains[7][11].

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent[2].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. The container should be clearly labeled as "Halogenated Organic Liquid Waste"[2]. Do not mix with other solvent waste streams unless compatibility is confirmed[11].

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container[2].

2. Storage Pending Disposal:

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area[11].

  • Ensure containers are kept closed and are not leaking[11].

3. Disposal Method:

  • The most common and appropriate method for the disposal of such chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved facility[11].

Quantitative Data

PropertyValue
Molecular Formula C8H5ClN2O2S[1][12]
Molecular Weight 228.65 g/mol [1]
Purity 95%[1]
Physical State Solid[1]

Note: Specific occupational exposure limits (OELs) for this compound were not found in the provided search results.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol Preparation Preparation Weighing_Transferring Weighing & Transferring Preparation->Weighing_Transferring Inside Fume Hood Reaction Reaction Weighing_Transferring->Reaction Inside Fume Hood Decontamination Decontamination Reaction->Decontamination Post-Experiment Segregation Waste Segregation Decontamination->Segregation Generate Waste Storage Secure Storage Segregation->Storage Final_Disposal Licensed Disposal Storage->Final_Disposal Incineration Incineration Final_Disposal->Incineration High-Temperature

Caption: Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Quinoxaline-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.